molecular formula C24H22BClN2O5S B12421665 HIV-1 inhibitor-19

HIV-1 inhibitor-19

Cat. No.: B12421665
M. Wt: 496.8 g/mol
InChI Key: MYTFNSVNBUJDBU-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-19 is a useful research compound. Its molecular formula is C24H22BClN2O5S and its molecular weight is 496.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22BClN2O5S

Molecular Weight

496.8 g/mol

IUPAC Name

[3-[[[5-chloro-3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carbonyl]amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C24H22BClN2O5S/c1-14-8-15(2)10-19(9-14)34(32,33)23-20-12-18(26)6-7-21(20)28-22(23)24(29)27-13-16-4-3-5-17(11-16)25(30)31/h3-12,28,30-31H,13H2,1-2H3,(H,27,29)

InChI Key

MYTFNSVNBUJDBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC(=C4)C)C)(O)O

Origin of Product

United States

Foundational & Exploratory

HIV-1 Inhibitor LP-19: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of the potent HIV-1 fusion inhibitor, LP-19. The document details the experimental methodologies, quantitative data, and the molecular mechanism of action of this lipopeptide-based antiviral compound.

Introduction

LP-19 is a novel lipopeptide-based HIV-1 fusion inhibitor designed to target the viral entry process, a critical step in the HIV-1 lifecycle.[1][2] It was developed by adding a palmitic acid group to the C-terminus of the peptide 2P23, a design aimed at the highly conserved pocket site of the HIV-1 envelope glycoprotein gp41.[1][3] This modification enhances its antiviral potency and pharmacokinetic profile. This guide will explore the key aspects of its target identification and the validation of its mechanism of action.

Target Identification: The gp41 Fusion Machinery

The primary target of LP-19 is the transmembrane glycoprotein gp41, a key component of the HIV-1 entry machinery. Specifically, LP-19 is designed to interact with the N-terminal heptad repeat (NHR) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1] This targeted approach is based on the understanding of the gp41-mediated membrane fusion process, which involves the formation of a six-helix bundle (6-HB) from the NHR and C-terminal heptad repeat (CHR) regions of gp41.[1] By binding to the NHR, LP-19 effectively blocks the formation of this critical 6-HB structure, thus inhibiting viral entry.

Signaling Pathway of HIV-1 Entry and LP-19 Inhibition

The following diagram illustrates the HIV-1 entry pathway and the point of intervention for LP-19.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate (NHR Exposed) CCR5_CXCR4->gp41_intermediate 3. gp41 Unfolds six_helix_bundle Six-Helix Bundle (6-HB) Formation gp41_intermediate->six_helix_bundle 4. 6-HB Formation fusion Membrane Fusion six_helix_bundle->fusion 5. Fusion Pore Formation LP19 LP-19 LP19->gp41_intermediate Inhibition

HIV-1 entry and LP-19's mechanism of action.

Quantitative Data Summary

The antiviral activity of LP-19 has been evaluated against laboratory-adapted HIV-1 strains and a broad panel of clinical isolates. The following tables summarize the key quantitative data.

InhibitorTarget StrainAverage IC50 (nM)Average IC90 (nM)
LP-19 HIV-1 NL4-30.15 ± 0.01-
C34HIV-1 NL4-31.02 ± 0.19-
T-20 (Enfuvirtide)HIV-1 NL4-366.19 ± 20.73-
LP-19 47 Clinical Isolates0.501.88

Table 1: Comparative Antiviral Activity of LP-19 against HIV-1 NL4-3.[2]

HIV-1 Subtype/Recombinant FormNumber of StrainsAverage IC50 of LP-19 (nM)
B'60.76
CRF01_AE150.29
CRF07_BC140.38
CRF08_BC20.85
URF (Unique Recombinant Form)100.44

Table 2: Antiviral Activity of LP-19 against Various HIV-1 Clinical Isolates.[2][4]

Experimental Protocols

This section details the methodologies used for the key experiments in the identification and validation of LP-19's target and activity.

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is used to determine the 50% inhibitory concentration (IC50) of the antiviral compounds.

Methodology:

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 promoter, are seeded in 96-well plates.

  • Compound Dilution: LP-19, C34, and T-20 are serially diluted to a range of concentrations.

  • Infection: The cells are pre-incubated with the diluted compounds before being infected with HIV-1 strains (e.g., NL4-3).

  • Incubation: The infected cells are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by determining the compound concentration that results in a 50% reduction in luminescence compared to the virus control (no inhibitor).

In Vitro Selection of Drug-Resistant Virus

This experiment is designed to assess the genetic barrier to resistance for LP-19.

Methodology:

  • Cell Culture and Infection: MT-2 cells are infected with the HIV-1 NL4-3 strain.

  • Drug Pressure: The infected cells are cultured in the presence of increasing concentrations of LP-19, starting from the IC50 value.

  • Passaging: The culture supernatant containing the virus is passaged to fresh MT-2 cells with progressively higher concentrations of the inhibitor. This process is continued for an extended period (e.g., 39 weeks).[4]

  • Viral Sequencing: At various time points, the viral RNA is extracted from the culture supernatant, and the gp41 region of the env gene is amplified by RT-PCR and sequenced to identify any mutations that may confer resistance.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone via site-directed mutagenesis. The resulting mutant virus is then tested for its susceptibility to LP-19 using the TZM-bl assay to confirm the resistance phenotype.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for target validation and the logical relationship of LP-19's design.

Experimental_Workflow cluster_activity Antiviral Activity Assessment cluster_resistance Resistance Profile Analysis start_activity Start: TZM-bl Assay prep_cells Prepare TZM-bl Cells start_activity->prep_cells dilute_compounds Serially Dilute LP-19, C34, T-20 prep_cells->dilute_compounds infect_cells Infect Cells with HIV-1 dilute_compounds->infect_cells incubate Incubate 48h infect_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase calculate_ic50 Calculate IC50 measure_luciferase->calculate_ic50 end_activity End: Potency Determined calculate_ic50->end_activity start_resistance Start: In Vitro Selection infect_mt2 Infect MT-2 Cells with HIV-1 NL4-3 start_resistance->infect_mt2 culture_lp19 Culture with Increasing Concentrations of LP-19 infect_mt2->culture_lp19 passage_virus Passage Virus culture_lp19->passage_virus sequence_gp41 Sequence gp41 Gene passage_virus->sequence_gp41 identify_mutations Identify Potential Resistance Mutations sequence_gp41->identify_mutations site_directed_mutagenesis Site-Directed Mutagenesis identify_mutations->site_directed_mutagenesis confirm_resistance Confirm Resistance Phenotype (TZM-bl Assay) site_directed_mutagenesis->confirm_resistance end_resistance End: Resistance Barrier Assessed confirm_resistance->end_resistance Design_Logic design_premise HIV-1 Entry is a Key Target gp41 is Essential for Fusion The gp41 Pocket is a Conserved Site peptide_backbone Peptide Backbone (2P23) Mimics CHR of gp41 Binds to NHR design_premise->peptide_backbone Leads to lp19 {LP-19 | Potent Fusion Inhibitor | High Barrier to Resistance} peptide_backbone->lp19 Improved by lipid_modification Lipid Modification (Palmitic Acid) Increases Half-life Enhances Membrane Interaction lipid_modification->lp19 Enhances

References

In Vitro Anti-HIV-1 Activity of Inhibitor-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of Inhibitor-19, a lipopeptide-based HIV fusion inhibitor. The data and protocols summarized herein are compiled from peer-reviewed research to facilitate further investigation and development in the field of antiretroviral therapeutics.

Introduction to Inhibitor-19 (LP-19)

Inhibitor-19, also known as LP-19, is a novel lipopeptide-based HIV-1/2 fusion inhibitor. It is designed to target the highly conserved pocket site of the HIV-1 envelope glycoprotein gp41.[1] The structure of LP-19 includes a fatty acid group (palmitic acid C16) added to the C-terminus of the peptide 2P23, which incorporates an M-T hook structure.[1][2] This design allows for specific targeting of the gp41 pocket, a crucial component in the viral fusion process.[3] The sequence of LP-19 is EMTWEEWEKKVEELEKKIEELLK-PEG8-K(C16).[1]

The mechanism of action for LP-19 involves binding to the N-terminal heptad repeat (NHR) of gp41. This binding event prevents the C-terminal heptad repeat (CHR) of gp41 from interacting with the NHR to form the six-helix bundle structure, a critical step for the fusion of the viral and cellular membranes.[1] By inhibiting this fusion, LP-19 effectively blocks the entry of HIV-1 into host cells.

Quantitative Anti-HIV-1 Activity

The in vitro inhibitory activity of LP-19 has been quantified against laboratory-adapted HIV-1 strains and a broad range of clinical isolates. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀) values.

Table 1: Comparative Inhibitory Activity against HIV-1 NL4-3 Strain
InhibitorIC₅₀ (nM)
LP-19 0.15 ± 0.01
C341.02 ± 0.19
T-2066.19 ± 20.73

Data from TZM-bl reporter assay. Values are expressed as mean ± SD from three independent experiments.[1][3]

Table 2: Inhibitory Activity of LP-19 against Various HIV-1 Clinical Isolates
HIV-1 Subtype/RecombinantAverage IC₅₀ (nM)
B'0.76
CRF01_AE0.29
CRF07_BC0.38
CRF08_BC0.85
URF0.44
Overall Average 0.50

Based on assays with 47 different HIV clinical isolates.[1][4]

Table 3: Overall Potency of LP-19 Against Clinical Isolates
ParameterValue (nM)
Average IC₅₀0.50
Average IC₉₀1.88

Based on assays with 47 different HIV clinical isolates.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-HIV-1 activity of LP-19.

TZM-bl Reporter Gene Assay

This assay is used to quantify the inhibition of HIV-1 entry.

Cells and Reagents:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • DEAE-dextran

  • Britelite™ plus Reporter Gene Assay System (PerkinElmer)

  • HIV-1 virus stock (e.g., NL4-3 strain)

  • Inhibitor-19 (LP-19) and other control inhibitors (C34, T-20)

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of supplemented DMEM.

  • Prepare serial dilutions of the inhibitors (LP-19, C34, T-20) in triplicate.

  • Add the diluted inhibitors to the wells containing the TZM-bl cells.

  • Prepare the virus inoculum by diluting the HIV-1 stock in DMEM containing DEAE-dextran at a final concentration of 15 µg/mL.

  • Add the virus inoculum to the wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

  • After incubation, measure the luciferase activity using the Britelite™ plus Reporter Gene Assay System according to the manufacturer's instructions.

  • Calculate the IC₅₀ values by determining the inhibitor concentration that results in a 50% reduction in luciferase activity compared to virus control wells without inhibitor.

In Vitro Selection for Drug Resistance

This protocol is used to assess the potential for HIV-1 to develop resistance to LP-19.

Cells and Reagents:

  • MT-2 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • HIV-1 NL4-3 strain

  • Inhibitor-19 (LP-19)

Procedure:

  • Infect 1x10⁴ MT-2 cells with the HIV-1 NL4-3 strain and culture in a 12-well plate.

  • Expose the infected cells to increasing concentrations of LP-19, starting from the IC₅₀ concentration.

  • Monitor the culture for viral replication by observing cytopathic effects or measuring p24 antigen levels.

  • When viral breakthrough is observed, harvest the culture supernatant containing the virus.

  • Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of LP-19.

  • Repeat this process for multiple passages (e.g., up to 39 weeks).[1][4]

  • Periodically, isolate viral RNA from the culture supernatant and perform sequencing of the gp41 region to identify potential resistance mutations.[1]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Inhibitor-19.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_process Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor binding gp41 gp41 (NHR/CHR) Binding 1. gp120 binds to CD4 and CCR5 Conformational_Change 2. gp41 conformational change exposes NHR and CHR Binding->Conformational_Change Six_Helix_Bundle 3. NHR and CHR form a six-helix bundle Conformational_Change->Six_Helix_Bundle Fusion 4. Membrane Fusion and Viral Entry Six_Helix_Bundle->Fusion Inhibitor_19 Inhibitor-19 (LP-19) Inhibitor_19->Six_Helix_Bundle Inhibits formation

Caption: Mechanism of HIV-1 Fusion and Inhibition by LP-19.

TZM_bl_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed TZM-bl cells in 96-well plate B Add serial dilutions of Inhibitor-19 A->B C Add HIV-1 virus B->C D Incubate at 37°C for 48 hours C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: Experimental Workflow for the TZM-bl Reporter Gene Assay.

References

Structural Biology of HIV-1 Inhibitor-19 Binding Site: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biological characteristics of the binding site of a potent HIV-1 protease inhibitor, designated as "inhibitor 19" in seminal research. This document details the quantitative binding data, experimental methodologies, and key molecular interactions that define the inhibitor's mechanism of action.

Introduction

In the field of anti-retroviral drug discovery, "inhibitor 19" refers to a specific peptidomimetic inhibitor of HIV-1 protease featuring a novel (hydroxyethyl)amidosuccinoyl core. Research has demonstrated its potent inhibitory activity against both the HIV-1 and HIV-2 proteases, as well as its ability to suppress viral replication in cell-based assays.[1][2] This guide will focus on the structural and quantitative aspects of its interaction with the HIV protease, providing valuable insights for the rational design of next-generation protease inhibitors.

Quantitative Data Summary

The inhibitory potency of inhibitor 19 has been rigorously quantified through enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below, allowing for a clear comparison of its activity against different forms of the HIV protease and in a cellular context.

ParameterTargetValueReference
Inhibition Constant (Ki) HIV-1 Protease7.5 pM[1][2][3]
Inhibition Constant (Ki) HIV-2 Protease1.2 nM[1][2][3]
50% Inhibitory Concentration (IC50) HIV-1 Protease< 10 nM[1][2][3]
50% Effective Concentration (EC50) HIV-1 Replication (in cell culture)3.7 - 35 nM[1][2][3]

Structural Analysis of the Binding Site

While a crystal structure of inhibitor 19 in complex with HIV-1 protease is not publicly available, the structure of a closely related analog, compound 23 from the same chemical series, has been solved in complex with HIV-2 protease (PDB ID: 1JLD).[2][3] Given the high degree of conservation in the active site between HIV-1 and HIV-2 proteases, this structure provides a valuable model for understanding the binding mode of inhibitor 19.

The inhibitor binds in the active site cleft of the homodimeric protease, a region characterized by the catalytic dyad of Asp25 and Asp25'. The (hydroxyethyl)amide core of the inhibitor is designed to mimic the transition state of the natural peptide substrate cleavage.

Key interactions observed in the crystal structure of the related inhibitor, and inferred for inhibitor 19, include:

  • Hydrogen Bonding: The central hydroxyl group of the inhibitor forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additional hydrogen bonds are formed between the amide backbone of the inhibitor and the main chain atoms of the protease active site residues.

  • Hydrophobic Interactions: The various hydrophobic moieties of the inhibitor occupy the S1, S2, S1', and S2' pockets of the protease active site, forming extensive van der Waals interactions. These interactions are critical for the high binding affinity of the inhibitor.

  • Water-Mediated Interactions: A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the tips of the flexible flap regions (residues 45-55) of the protease.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of inhibitor 19 and its analogs.

Synthesis of (Hydroxyethyl)amide Isostere Core

The synthesis of the core structure of inhibitor 19 involves a multi-step organic synthesis pathway. A generalized workflow is depicted below.

G cluster_synthesis Inhibitor Synthesis Workflow start Starting Materials (Amino Acids, Reagents) step1 Peptide Coupling start->step1 step2 Reduction of Ketone step1->step2 step3 Amide Bond Formation step2->step3 step4 Deprotection step3->step4 final_product Final Inhibitor 19 step4->final_product

A generalized workflow for the synthesis of inhibitor 19.
HIV-1 Protease Inhibition Assay (Ki and IC50 Determination)

The inhibitory activity of the compounds against purified recombinant HIV-1 protease is determined using a fluorogenic substrate-based assay.

G cluster_assay Enzymatic Inhibition Assay Workflow reagents Prepare Reagents: HIV-1 Protease, Fluorogenic Substrate, Inhibitor Dilutions, Assay Buffer incubation Incubate Protease with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence Increase (Kinetic Reading) reaction->measurement analysis Data Analysis: Calculate IC50 and Ki measurement->analysis G cluster_cell_assay Cell-Based Antiviral Assay Workflow cell_prep Culture Susceptible T-cells infection Infect Cells with HIV-1 cell_prep->infection treatment Add Serial Dilutions of Inhibitor infection->treatment incubation Incubate for Several Days treatment->incubation readout Measure Viral Replication (e.g., p24 ELISA) incubation->readout analysis Calculate EC50 readout->analysis

References

Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity profile of the novel antiretroviral candidate, HIV-1 inhibitor-19. The assessment of off-target cytotoxicity is a critical step in the early stages of drug development to ensure that a compound exhibits a favorable safety profile and a high therapeutic index. This document details the experimental methodologies employed to evaluate the impact of this compound on cellular viability and membrane integrity in various cell lines. The quantitative data are summarized, and the intricate signaling pathways potentially involved in drug-induced cytotoxicity are illustrated. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the initial safety assessment of this compound.

Introduction

The development of new and effective antiretroviral agents is paramount in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A crucial aspect of preclinical drug development is the characterization of the compound's cytotoxicity to ascertain its potential for inducing adverse effects in host cells.[1] An ideal antiviral drug should exhibit high potency against the virus while demonstrating minimal toxicity to the host.[2][3] This guide outlines the preliminary cytotoxicity assessment of a promising new agent, this compound.

Three independent and well-established in vitro assays were utilized to determine the cytotoxic potential of this compound: the MTT assay, the Neutral Red uptake assay, and the Lactate Dehydrogenase (LDH) release assay. The MTT assay measures the metabolic activity of cells as an indicator of their viability.[4][5][6] The Neutral Red uptake assay assesses the integrity of lysosomes in viable cells.[7][8][9][10] The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.[11][12][13]

This document presents the quantitative outcomes of these assays, providing a 50% cytotoxic concentration (CC50) for this compound in various cell lines. Furthermore, detailed experimental protocols are provided to ensure reproducibility and transparency. To elucidate a potential mechanism of cytotoxicity, a diagram of the caspase activation pathway, a key cascade in drug-induced apoptosis, is also included.[14][15][16][17]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated in a panel of human cell lines, including T-lymphocytic (MT-4), monocytic (U937), and embryonic kidney (HEK293T) cells. The results are presented as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell LineAssayCC50 (µM)
MT-4 MTT> 100
Neutral Red> 100
LDH> 100
U937 MTT85.4
Neutral Red92.1
LDH78.9
HEK293T MTT> 100
Neutral Red> 100
LDH> 100

Table 1: Summary of the 50% Cytotoxic Concentration (CC50) of this compound in Various Cell Lines.

Experimental Protocols

Cell Culture

MT-4, U937, and HEK293T cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5][6]

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included. The plates were incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay

This assay evaluates cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][8][9][10]

  • Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the MTT assay.

  • Neutral Red Incubation: After 72 hours of treatment, the medium was replaced with medium containing 50 µg/mL Neutral Red, and the plate was incubated for 3 hours.

  • Cell Washing and Dye Extraction: The cells were washed with PBS, and then a destain solution (50% ethanol, 49% water, 1% acetic acid) was added to each well to extract the dye.[7]

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.[7]

LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]

  • Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the MTT assay.

  • Supernatant Collection: After 72 hours, the plate was centrifuged, and the supernatant from each well was transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt was added to each well of the supernatant plate.

  • Incubation and Absorbance Measurement: The plate was incubated in the dark at room temperature for 30 minutes, and the absorbance was measured at 490 nm. Controls for spontaneous and maximum LDH release were included to calculate the percentage of cytotoxicity.[19][20]

Visualizations

Experimental Workflow

Experimental_Workflow start Start: Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation 72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay nr_assay Neutral Red Assay incubation->nr_assay ldh_assay LDH Assay incubation->ldh_assay mtt_steps 1. Add MTT 2. Incubate 4h 3. Solubilize Formazan mtt_assay->mtt_steps nr_steps 1. Add Neutral Red 2. Incubate 3h 3. Extract Dye nr_assay->nr_steps ldh_steps 1. Collect Supernatant 2. Add Reaction Mix 3. Incubate 30min ldh_assay->ldh_steps measurement Absorbance Measurement mtt_steps->measurement nr_steps->measurement ldh_steps->measurement analysis Data Analysis (CC50 Calculation) measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

Caspase Activation Pathway in Drug-Induced Apoptosis

Caspase_Pathway inhibitor This compound (High Concentration) stress Cellular Stress inhibitor->stress mito Mitochondrial Dysfunction stress->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activation procas9 Pro-caspase-9 procas9->apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 Cleavage & Activation procas3 Pro-caspase-3 procas3->cas9 apoptosis Apoptosis cas3->apoptosis

References

The Cutting Edge of HIV-1 Inhibition: A Technical Guide to Early-Stage Research on Inhibitor-19 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research surrounding HIV-1 inhibitor-19 and its derivatives. As the landscape of antiretroviral therapy continues to evolve, the exploration of novel chemical scaffolds and their derivatives is paramount in the ongoing effort to combat HIV-1. This document synthesizes key findings on a promising class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this critical area.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its derivatives from various studies. This data provides a comparative analysis of their potential as antiviral agents.

CompoundEC50 (nM)Ki (nM)IC50 (nM)CC50 (µM)Selectivity Index (SI)Notes
Inhibitor 19 8.6[1][2]A derivative with a longer alkoxyalkyl chain.[1][2]
Inhibitor 18 0.0029[2]2.4[2]Contains simple alkoxy substitutions at the C4 position of bis-THF.[2]
Inhibitor 20 0.4[1][2]Features more structurally complex substitutions.[1][2]
Darunavir 3.3[3]A potent, second-generation protease inhibitor.[2][3]
Compound 13m 4330>57.74>13.33A phenylalanine derivative targeting the HIV-1 capsid protein.[4]
PF-74 5950>70.50>11.85A lead compound targeting the HIV-1 capsid protein.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of this compound and its derivatives.

Synthesis of Inhibitor Derivatives

The synthesis of novel derivatives often involves multi-step chemical processes. For instance, the creation of C-4 substituted tricyclic hexahydro-furofuran derivatives as P2 ligands for HIV-1 protease inhibitors follows a detailed synthetic strategy. This can involve:

  • Preparation of Ligand Alcohol: The synthesis of the core alcohol ligand, which can be achieved through various organic chemistry reactions, including photocycloadditions and enzymatic resolutions to obtain the desired stereochemistry.[5]

  • Mesylate Derivative Formation: Treatment of the alcohol with methane sulfonyl chloride in the presence of a base like triethylamine.[3]

  • Coupling Reactions: Subsequent coupling of the modified ligand with other chemical moieties to generate the final inhibitor structure.

In Vitro Antiviral Activity Assays

Assessing the efficacy of potential HIV-1 inhibitors is typically conducted using cell-based assays. A common method is the HIV-1 Gag p24 inhibition assay:

  • Cell Plating: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.[6]

  • Infection: Cells are then infected with a known titer of HIV-1 viral stock.[6]

  • Compound Treatment: The viral stock is incubated with various concentrations of the test compounds.[6]

  • Incubation: The virus-compound mixture is added to the cells, and the plates are incubated for 5 days.[6]

  • Endpoint Measurement: The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an ELISA-based method. The concentration of the compound that inhibits 50% of viral replication (IC50) is then determined.

Enzyme Inhibition Assays

To determine the specific mechanism of action, enzyme inhibition assays are employed. For protease inhibitors, this involves:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 protease and a specific peptide substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The cleavage of the substrate by the protease is monitored over time, often using fluorescence or absorbance-based methods. The inhibitory constant (Ki) is then calculated from this data.

Cytotoxicity Assays

It is essential to determine if the antiviral activity of a compound is not due to general toxicity to the host cells. A common method is the MTT assay:

  • Cell Seeding: Host cells (e.g., MT-4) are seeded in 96-well plates.[7]

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a period that mirrors the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Quantification: The formazan is solubilized, and the absorbance is measured. The 50% cytotoxic concentration (CC50) is then determined.[7]

Visualizing the Science: Pathways and Workflows

Understanding the complex biological processes and experimental sequences is facilitated by visual diagrams. The following section provides Graphviz diagrams for key pathways and workflows relevant to the study of HIV-1 inhibitors.

HIV-1 Replication Cycle and Drug Targets

This diagram illustrates the major steps in the HIV-1 lifecycle and highlights the points of intervention for different classes of antiretroviral drugs.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_virus HIV-1 Virion cluster_drugs Drug Targets Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virus Virion Virus->Entry gp120/gp41 Entry_Inh Entry Inhibitors Entry_Inh->Entry NRTI_NNRTI RT Inhibitors NRTI_NNRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding Inhibit Maturation

Caption: The HIV-1 replication cycle and the targets of major antiretroviral drug classes.

Experimental Workflow for Antiviral Drug Screening

This diagram outlines the typical workflow for screening and characterizing novel anti-HIV-1 compounds.

Antiviral_Screening_Workflow start Compound Library synthesis Synthesis of Derivatives start->synthesis in_vitro_screening In Vitro Antiviral Screening (e.g., p24 Assay) synthesis->in_vitro_screening cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity hit_identification Hit Identification (High Potency, Low Toxicity) in_vitro_screening->hit_identification cytotoxicity->hit_identification mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Inhibition) hit_identification->mechanism_of_action Active Compounds lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_of_action->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Efficacy & PK/PD Studies lead_optimization->in_vivo_studies preclinical Preclinical Development in_vivo_studies->preclinical

Caption: A generalized workflow for the discovery and preclinical development of antiviral drugs.

HIV-1 Protease Inhibition Signaling Pathway

This diagram depicts the mechanism by which protease inhibitors disrupt the HIV-1 lifecycle.

Protease_Inhibition_Pathway gag_pol Gag-Pol Polyprotein cleavage Proteolytic Cleavage gag_pol->cleavage protease HIV-1 Protease protease->cleavage immature_virion Immature, Non-infectious Virion protease->immature_virion Inhibition leads to structural_proteins Structural Proteins (e.g., CA, MA, NC) cleavage->structural_proteins Leads to viral_enzymes Viral Enzymes (e.g., RT, IN, PR) cleavage->viral_enzymes Leads to assembly Virion Assembly structural_proteins->assembly viral_enzymes->assembly mature_virion Mature, Infectious Virion assembly->mature_virion pi Protease Inhibitor (e.g., Inhibitor-19) pi->protease Binds to and Inhibits

Caption: The mechanism of action of HIV-1 protease inhibitors in preventing viral maturation.

References

Biochemical Characterization of HIV-1 Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the production of infectious virions. Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thus halting the spread of the virus. Consequently, the HIV-1 protease has been a primary target for the development of antiretroviral drugs. This technical guide provides an in-depth overview of the biochemical characterization of a representative class of HIV-1 inhibitors, the protease inhibitors, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Analysis of HIV-1 Protease Inhibitors

The potency and efficacy of HIV-1 protease inhibitors are quantified through various biochemical and cell-based assays. The key parameters include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitor constant (Ki). These values provide a standardized measure of a compound's ability to inhibit the protease enzyme and suppress viral replication. The following table summarizes these values for several well-characterized HIV-1 protease inhibitors against both wild-type and drug-resistant viral strains.

InhibitorTargetAssay TypeIC50 (nM)EC50 (nM)Ki (nM)Reference
Saquinavir HIV-1 Protease (Wild-Type)Enzymatic--0.12[1]
HIV-1 (Strain GB8) in JM cellsCell-based-2.5-[2]
HIV-1 (Strain RF) in C8166 cellsCell-based-2.0-[2]
HIV-1 (Wild-Type) in MT4 cellsCell-based-37.7-[3]
G48V Mutant ProteaseEnzymatic--1.62 (13.5-fold increase)
Ritonavir HIV-1 Protease (Wild-Type)Enzymatic--0.015[1]
HIV-1 (Wild-Type)Cell-based-22-130-[4]
HIV-2Cell-based-160-[4]
Nelfinavir HIV-1 LAICell-based-17-47-[5]
D30N/N88D Mutant VirusCell-based->100-[5]
Darunavir HIV-1 Protease (Wild-Type)Enzymatic3-6-<0.005[6][7]
HIV-1 (Wild-Type)Cell-based-1-5-[5]
Multi-Drug Resistant StrainsCell-based-<10-[5]

Experimental Protocols

Enzymatic Assay: HIV-1 Protease FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Purified recombinant HIV-1 protease

  • FRET peptide substrate (e.g., containing a HiLyte Fluor™ 488/QXL™ 520 pair)[8]

  • Assay buffer (e.g., 100 mM CH3COONa, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, 0.5 mg/mL BSA)[1]

  • Test compounds and control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

  • In a 96-well plate, add the test compounds or control inhibitor.

  • Add the purified HIV-1 protease to each well, except for the negative control wells.

  • Incubate the plate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm/520 nm for HiLyte Fluor™ 488/QXL™ 520) in kinetic mode for 1-3 hours at 37°C.[8]

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay: HIV-1 Replication Assay (p24 ELISA)

This protocol measures the ability of a compound to inhibit HIV-1 replication in a cell-based system by quantifying the amount of the viral p24 capsid protein produced.

Principle: The p24 antigen is a core structural protein of HIV-1 and its concentration in cell culture supernatants is directly proportional to the level of viral replication. A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify p24 levels.

Materials:

  • Target cells (e.g., TZM-bl reporter cells, PBMCs)

  • HIV-1 virus stock

  • Test compounds and control inhibitor (e.g., a known protease inhibitor)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • HIV-1 p24 ELISA kit

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds and control inhibitor in cell culture medium.

  • Remove the culture medium from the cells and add the diluted compounds.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Perform the p24 ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Add the collected supernatants and p24 standards to a microplate pre-coated with anti-p24 antibodies. b. Incubate to allow p24 antigen to bind to the capture antibody. c. Wash the plate to remove unbound material. d. Add a detection antibody (e.g., biotinylated anti-p24). e. Incubate and wash. f. Add a streptavidin-HRP conjugate. g. Incubate and wash. h. Add a TMB substrate and incubate for color development. i. Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve using the p24 standards and determine the concentration of p24 in each sample.

  • Calculate the percent inhibition of viral replication for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

HIV-1 Life Cycle and Mechanism of Protease Inhibitors

HIV_Lifecycle HIV-1 Life Cycle and Protease Inhibitor Action cluster_cell Host Cell (CD4+ T-cell) cluster_virion HIV Virion Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Protease HIV-1 Protease Translation->Protease Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation InfectiousVirion Infectious Virion Maturation->InfectiousVirion Protease->Maturation Cleaves Polyproteins ProteaseInhibitor Protease Inhibitor ProteaseInhibitor->Protease Blocks Active Site

Caption: HIV-1 life cycle and the mechanism of action of protease inhibitors.

Experimental Workflow for HIV-1 Protease FRET Assay

FRET_Workflow Workflow for HIV-1 Protease FRET Assay start Start reagent_prep Prepare Reagents: - HIV-1 Protease - FRET Substrate - Assay Buffer - Test Compounds start->reagent_prep plate_setup Plate Setup (96-well): - Add test compounds/controls - Add HIV-1 Protease reagent_prep->plate_setup incubation Incubate at 37°C (Inhibitor Binding) plate_setup->incubation reaction_start Initiate Reaction: Add FRET Substrate incubation->reaction_start measurement Kinetic Fluorescence Reading (Ex/Em = 490/520 nm) reaction_start->measurement data_analysis Data Analysis: - Calculate initial rates (V₀) - Determine % Inhibition measurement->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the in vitro HIV-1 protease FRET assay.

Experimental Workflow for Cell-Based HIV-1 Replication Assay

Cell_Assay_Workflow Workflow for Cell-Based HIV-1 Replication Assay start Start cell_seeding Seed Target Cells in 96-well Plate start->cell_seeding compound_addition Add Serial Dilutions of Test Compounds cell_seeding->compound_addition virus_infection Infect Cells with HIV-1 compound_addition->virus_infection incubation Incubate for 3-7 Days virus_infection->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection p24_elisa Perform p24 ELISA supernatant_collection->p24_elisa data_analysis Data Analysis: - Generate p24 standard curve - Determine p24 concentration - Calculate % Inhibition p24_elisa->data_analysis ec50_calc Calculate EC50 Value data_analysis->ec50_calc end End ec50_calc->end

Caption: Workflow for the cell-based HIV-1 replication assay using p24 ELISA.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Testing of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of HIV-1 inhibitors using common cell-based assays. The described methods focus on quantifying antiviral activity and evaluating compound-associated cytotoxicity, which are critical steps in the drug discovery pipeline.

Application Note 1: Quantifying Antiviral Potency

To determine the efficacy of a potential HIV-1 inhibitor, it is essential to measure its ability to suppress viral replication in a cellular context. The following assays are industry-standard methods for quantifying the 50% effective concentration (EC₅₀) of a test compound.

Luciferase Reporter Gene Assay

This assay provides a rapid and sensitive method for measuring HIV-1 infection, particularly in a high-throughput screening format.[1] It utilizes engineered cell lines or viruses that express a luciferase reporter gene upon successful viral replication. The resulting luminescent signal is directly proportional to the level of infection.

Experimental Workflow: Luciferase Assay

G cluster_prep Plate Preparation cluster_infection Infection & Incubation cluster_readout Data Acquisition A Seed TZM-bl cells in 96-well plates B Prepare serial dilutions of HIV-1 inhibitor A->B C Add inhibitor dilutions to respective wells B->C D Add HIV-1 Env-pseudotyped luciferase reporter virus C->D E Incubate for 48 hours at 37°C D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence using a plate reader F->G H Calculate % inhibition and determine EC50 G->H

Caption: Workflow for determining inhibitor efficacy using a luciferase reporter assay.

Protocol: Single-Cycle HIV-1 Infectivity Assay

  • Materials:

    • TZM-bl reporter cell line (expresses luciferase upon HIV-1 Tat activity).

    • HIV-1 Env-pseudotyped virus stock (e.g., NL4-3).

    • Test inhibitor (e.g., Inhibitor-19).

    • 96-well white, solid-bottom culture plates.

    • Complete DMEM medium.

    • Luciferase assay reagent kit.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

    • Compound Preparation: Prepare a 2-fold serial dilution series of the test inhibitor in complete medium.

    • Treatment: Remove the medium from the cells and add 100 µL of the diluted inhibitor to the appropriate wells in triplicate. Include wells for "virus control" (no inhibitor) and "cell control" (no virus, no inhibitor).

    • Infection: Add 50 µL of diluted HIV-1 virus stock to all wells except the "cell control" wells. The amount of virus should yield a high signal-to-background ratio, determined from prior titration experiments.[2]

    • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Lysis and Signal Detection: After incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the chosen reagent kit.[1]

    • Data Analysis:

      • Calculate the average relative light units (RLU) for each triplicate.

      • Normalize the data by subtracting the average RLU of the cell control from all other wells.

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_virus_control))

      • Plot the % inhibition against the log of the inhibitor concentration and use non-linear regression to determine the EC₅₀ value.

p24 Antigen Capture ELISA

This assay quantifies the concentration of the HIV-1 p24 capsid protein, a key viral antigen, in cell culture supernatants.[3] A decrease in p24 levels in the presence of an inhibitor indicates reduced viral replication. This method is often used to monitor viral spread in multi-cycle replication assays.

Experimental Workflow: p24 ELISA

G cluster_prep Sample Collection cluster_elisa ELISA Procedure cluster_readout Data Acquisition A Culture PBMCs or MT-4 cells with HIV-1 and inhibitor B Incubate for 3-5 days A->B C Collect cell culture supernatant B->C D Lyse virus with Triton X-100 C->D E Add samples/standards to anti-p24 coated plate D->E F Incubate and wash E->F G Add biotinylated detector antibody F->G H Incubate and wash G->H I Add Streptavidin-HRP H->I J Incubate, wash, add TMB substrate I->J K Add stop solution J->K L Read absorbance at 450 nm K->L M Calculate p24 concentration and determine EC50 L->M

Caption: Workflow for quantifying HIV-1 p24 antigen using an ELISA-based method.

Protocol: HIV-1 Replication Assay

  • Materials:

    • MT-4 cells or activated Peripheral Blood Mononuclear Cells (PBMCs).

    • Replication-competent HIV-1 virus stock (e.g., IIIB or BaL).

    • Test inhibitor.

    • 96-well round-bottom culture plates.

    • Complete RPMI-1640 medium.

    • Commercial HIV-1 p24 Antigen Capture ELISA kit.[4]

    • Microplate reader.

  • Procedure:

    • Cell Infection and Treatment:

      • In a 96-well plate, mix MT-4 cells (5 x 10⁴ cells/well) with the test inhibitor at various concentrations.

      • Add HIV-1 virus at a pre-determined multiplicity of infection (MOI).

      • Include virus and cell controls.

    • Incubation: Incubate the plate for 4-5 days at 37°C to allow for multiple rounds of viral replication.[5]

    • Sample Preparation:

      • Centrifuge the plate to pellet the cells.

      • Carefully collect the supernatant, which contains progeny virions.

      • Inactivate the virus and release p24 antigen by adding Triton X-100 to a final concentration of 0.5% and incubating as per the ELISA kit instructions.[3][6]

    • p24 ELISA:

      • Perform the p24 ELISA according to the manufacturer's protocol.[7] This typically involves: a. Adding diluted samples and p24 standards to a plate pre-coated with anti-p24 monoclonal antibodies. b. Incubating to allow p24 to bind. c. Washing away unbound material. d. Adding a biotinylated secondary antibody, followed by a wash. e. Adding streptavidin-horseradish peroxidase (HRP), followed by a wash. f. Adding a chromogenic substrate (e.g., TMB) and incubating until color develops. g. Stopping the reaction with a stop solution.

    • Data Analysis:

      • Measure the absorbance at 450 nm.

      • Generate a standard curve using the p24 standards provided in the kit.

      • Calculate the p24 concentration in each sample from the standard curve.

      • Determine the EC₅₀ value by plotting the p24 concentration against the inhibitor concentration.

Application Note 2: Assessing Compound Cytotoxicity

Evaluating the cytotoxicity of a potential inhibitor is crucial to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC₅₀) is determined to establish a therapeutic window for the compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_prep Cell Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition A Seed MT-4 or TZM-bl cells in 96-well plates B Prepare serial dilutions of test inhibitor A->B C Add inhibitor to cells and incubate for 48-96 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO) to dissolve crystals E->F G Read absorbance at 570 nm F->G H Calculate % viability and determine CC50 G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Materials:

    • The same cell line used for efficacy testing (e.g., MT-4 cells).

    • Test inhibitor.

    • 96-well flat-bottomed culture plates.

    • Complete culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization agent (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test inhibitor, identical to the setup for the efficacy assay but without the virus.[10] Include "cell control" wells with no inhibitor.

    • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days for a multi-cycle p24 assay).[10]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the average absorbance for each triplicate.

      • Calculate the percentage of cell viability using the formula: % Viability = 100 * (Absorbance_inhibitor / Absorbance_cell_control)

      • Plot the % viability against the log of the inhibitor concentration and use non-linear regression to determine the CC₅₀ value.[10]

Data Presentation and Interpretation

Quantitative data from efficacy and cytotoxicity assays should be summarized to facilitate the evaluation of the inhibitor's therapeutic potential.

Relationship between Efficacy, Cytotoxicity, and Selectivity Index

G A Antiviral Assay (e.g., Luciferase, p24) C EC50 (50% Effective Concentration) Lower is better A->C B Cytotoxicity Assay (e.g., MTT) D CC50 (50% Cytotoxic Concentration) Higher is better B->D E Selectivity Index (SI) SI = CC50 / EC50 Higher is better C->E D->E

Caption: Logical relationship between antiviral efficacy, cytotoxicity, and the resulting selectivity index.

Summary of Quantitative Data

The key parameters derived from these assays are the EC₅₀, CC₅₀, and the Selectivity Index (SI). The SI (CC₅₀/EC₅₀) is a critical measure of the inhibitor's therapeutic window; a higher SI value indicates a more promising drug candidate.

CompoundAssay TypeEC₅₀ (nM)[11]CC₅₀ (nM)[11]Selectivity Index (SI)[11]
Inhibitor-19 Luciferase15> 10,000> 667
Inhibitor-19 p24 ELISA25> 10,000> 400
Reference Drug (e.g., AZT) p24 ELISA525,0005,000

Table represents example data for illustrative purposes.

References

Application Notes and Protocols for Quantifying HIV-1 Inhibitor IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the 50% inhibitory concentration (IC50) of HIV-1 inhibitors, with a specific focus on the lipopeptide fusion inhibitor LP-19. The IC50 value is a critical parameter in drug discovery, representing the concentration of an inhibitor required to reduce the activity of a biological target or process by half. Accurate determination of IC50 values is essential for the evaluation and comparison of antiviral potency.

Data Presentation: IC50 Values of HIV-1 Inhibitor LP-19

The following table summarizes the reported IC50 values for the HIV-1 fusion inhibitor LP-19 against various laboratory-adapted strains and clinical isolates of HIV-1. This data is crucial for understanding the breadth and potency of its antiviral activity.

HIV-1 Strain/Isolate Inhibitor IC50 (nM) Assay Method
HIV-1 NL4-3LP-190.15 ± 0.01TZM-bl Reporter Gene Assay
HIV-1 NL4-3C34 (Reference)1.02 ± 0.19TZM-bl Reporter Gene Assay
HIV-1 NL4-3T-20 (Enfuvirtide)66.19 ± 20.73TZM-bl Reporter Gene Assay
47 Clinical Isolates (Average)LP-190.50TZM-bl Reporter Gene Assay

Data presented as mean ± standard deviation from three independent experiments where available.[1]

Experimental Protocols

Accurate IC50 determination relies on robust and reproducible experimental protocols. Below are detailed methodologies for common assays used to quantify the potency of HIV-1 inhibitors.

TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibitors

This cell-based assay is widely used to quantify the inhibition of HIV-1 entry. It utilizes HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Principle: Upon successful HIV-1 entry and Tat protein expression, the HIV-1 LTR is activated, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral replication. Inhibitors of viral entry will reduce the luciferase signal.

Protocol:

  • Cell Preparation: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Incubate at 37°C in a 5% CO2 incubator overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., LP-19) and reference compounds (e.g., T-20) in complete DMEM.

  • Infection:

    • Pre-incubate the virus stock (e.g., HIV-1 NL4-3) with the serially diluted inhibitor for 1 hour at 37°C.

    • Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only (no inhibitor) and cell-only (no virus) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • Remove the culture supernatant.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Read the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., four-parameter logistic curve fit).[2][3]

p24 Antigen Capture ELISA for General HIV-1 Inhibition

This assay measures the amount of the HIV-1 p24 core antigen in cell culture supernatants, which is a reliable indicator of viral replication.[4][5][6] It can be used to assess the activity of inhibitors targeting various stages of the HIV-1 life cycle.

Principle: The p24 antigen released from infected cells is captured by specific antibodies in an ELISA format. The amount of captured antigen is then quantified using a detection antibody, and the signal is inversely proportional to the inhibitor's efficacy.

Protocol:

  • Cell Infection:

    • Infect susceptible target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) with a known amount of HIV-1 in the presence of serial dilutions of the inhibitor.

    • Include virus-only and cell-only controls.

  • Incubation: Culture the infected cells for a defined period (e.g., 4-7 days) to allow for multiple rounds of viral replication.

  • Sample Collection: Collect the cell culture supernatant at the end of the incubation period. If necessary, inactivate the virus in the supernatant by adding a disruption buffer.[5]

  • p24 ELISA:

    • Coat a 96-well microtiter plate with a monoclonal antibody specific for HIV-1 p24.

    • Add the collected supernatants and p24 standards to the wells and incubate.

    • Wash the plate and add a biotinylated polyclonal anti-p24 antibody, followed by streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the p24 standards.

    • Determine the concentration of p24 in each supernatant from the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

    • Determine the IC50 value as described for the TZM-bl assay.

HIV-1 Integrase Inhibition Assay (Biochemical)

This is an in vitro assay to specifically screen for inhibitors of the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host cell genome.[7]

Principle: A recombinant HIV-1 integrase enzyme is used to catalyze the integration of a donor DNA substrate into a target DNA substrate. The reaction products are then detected, and a reduction in product formation indicates inhibition of the integrase enzyme.

Protocol:

  • Assay Setup:

    • Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded donor substrate DNA (representing the HIV-1 LTR U5 end).

  • Enzyme Reaction:

    • Add recombinant HIV-1 integrase protein to the wells, allowing it to bind to the donor substrate.

    • Add serial dilutions of the test inhibitor.

    • Initiate the strand transfer reaction by adding a target substrate DNA with a specific modification (e.g., a 3'-end modification).

    • Incubate to allow the integrase to cleave the donor DNA and ligate it to the target DNA.

  • Detection:

    • Detect the integrated product using an HRP-labeled antibody that specifically recognizes the modification on the target substrate.

    • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme-only (no inhibitor) control.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow: TZM-bl Reporter Gene Assay

TZM_bl_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis p1 Seed TZM-bl cells (1x10^4 cells/well) i2 Infect TZM-bl cells with virus-inhibitor mix p1->i2 p2 Prepare serial dilutions of HIV-1 inhibitor i1 Pre-incubate virus with inhibitor (1 hr) p2->i1 i1->i2 inc Incubate for 48 hours at 37°C i2->inc a1 Measure luciferase activity inc->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 value (non-linear regression) a2->a3

Caption: Workflow for determining IC50 values using the TZM-bl reporter gene assay.

Signaling Pathway: HIV-1 Entry and Inhibition

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 5. Hairpin Formation CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Exposure Entry Viral Entry Fusion->Entry 6. Pore Formation Inhibitor Fusion Inhibitor (e.g., LP-19) Inhibitor->gp41 Blocks Hairpin Formation

Caption: Mechanism of HIV-1 entry and inhibition by fusion inhibitors like LP-19.

Logical Relationship: IC50 Determination from Dose-Response Data

IC50_Determination cluster_data Experimental Data cluster_analysis Data Analysis cluster_result Result Conc Inhibitor Concentrations (Log Scale) Plot Plot % Inhibition vs. Log(Concentration) Conc->Plot Response Viral Inhibition (%) Response->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 IC50 Value: Concentration at 50% Inhibition Fit->IC50

Caption: Logical flow for calculating the IC50 value from experimental dose-response data.

References

Methods for Assessing HIV-1 Inhibitor Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the primary methods used to assess HIV-1 resistance to antiretroviral inhibitors. Understanding the genetic basis and phenotypic consequences of drug resistance is critical for effective patient management, antiretroviral drug development, and public health surveillance.

Introduction

The high replication rate and error-prone nature of the HIV-1 reverse transcriptase enzyme lead to the rapid generation of viral variants. In the presence of antiretroviral drugs, variants with reduced susceptibility (resistance) can be selected, leading to treatment failure. Monitoring for the emergence of drug resistance is, therefore, a cornerstone of HIV-1 clinical care and research. The two primary methodologies for assessing HIV-1 drug resistance are genotypic and phenotypic assays.

Genotypic assays identify mutations in the viral genes that are known to be associated with drug resistance. These assays are generally faster and less expensive than phenotypic assays.

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. These assays provide a direct measure of drug susceptibility and are often used to investigate complex resistance patterns or resistance to new drugs.

Data Presentation: Quantitative Analysis of HIV-1 Drug Resistance

The following tables summarize key drug resistance mutations in the HIV-1 protease, reverse transcriptase, and integrase genes and their associated fold change in the 50% inhibitory concentration (IC50) for various antiretroviral drugs. The fold change is a ratio of the IC50 of the mutant virus to the IC50 of the wild-type virus. A higher fold change indicates greater resistance.

Table 1: Major Drug Resistance Mutations in HIV-1 Protease and Fold Change in IC50 for Protease Inhibitors (PIs)

MutationAtazanavir (ATV) Fold ChangeDarunavir (DRV) Fold ChangeLopinavir (LPV) Fold Change
D30N>101-21-2
V32I2-42-52-5
M46I/L2-101-32-10
I47V/A5-153-105-20
G48V>202-5>20
I50L>301-21-2
I50V2-55-155-20
I54V/L/M5-202-55-20
L76V2-52-55-15
V82A/F/T/S5-202-105-20
I84V10-305-1510-30
N88S>101-21-2
L90M5-201-35-20

Data compiled from the Stanford University HIV Drug Resistance Database and relevant publications. Fold changes are approximate and can vary depending on the viral background and the presence of other mutations.

Table 2: Major Drug Resistance Mutations in HIV-1 Reverse Transcriptase and Fold Change in IC50 for Reverse Transcriptase Inhibitors (RTIs)

MutationZidovudine (AZT) Fold ChangeLamivudine (3TC) Fold ChangeEfavirenz (EFV) Fold ChangeRilpivirine (RPV) Fold ChangeTenofovir (TDF) Fold Change
K65R<1>1001-21-22-4
K70R5-15<1<1<1<1
L74V<1>100<1<1<1
Y115F<1>100<1<1<1
M184V/I<1>1000<1<1<1
L210W10-30<1<1<1<1
T215Y/F>50<1<1<1<1
K103N<1<1>20>10<1
Y181C/I<1<1>10>20<1
G190A/S<1<1>30>15<1

Data compiled from the Stanford University HIV Drug Resistance Database and relevant publications. Fold changes are approximate and can vary depending on the viral background and the presence of other mutations.

Table 3: Major Drug Resistance Mutations in HIV-1 Integrase and Fold Change in IC50 for Integrase Strand Transfer Inhibitors (INSTIs)

MutationRaltegravir (RAL) Fold ChangeElvitegravir (EVG) Fold ChangeDolutegravir (DTG) Fold ChangeBictegravir (BIC) Fold Change
T66I5-105-101-21-2
E92Q>10>101-21-2
Y143C/H/R>10>102-52-5
S147G5-105-101-21-2
Q148H/K/R>50>505-105-10
N155H>10>102-32-3

Data compiled from the Stanford University HIV Drug Resistance Database and relevant publications. Fold changes are approximate and can vary depending on the viral background and the presence of other mutations.

Experimental Protocols

Genotypic Resistance Assay Protocol (Sanger Sequencing)

This protocol outlines the steps for determining the presence of drug resistance mutations in the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes.

1. HIV-1 RNA Extraction from Plasma

  • Objective: To isolate viral RNA from patient plasma samples.

  • Materials:

    • Patient plasma (collected in EDTA tubes)

    • QIAamp Viral RNA Mini Kit (Qiagen) or similar

    • Microcentrifuge

    • 1.5 mL microcentrifuge tubes

    • Ethanol (96-100%)

    • Nuclease-free water

  • Protocol:

    • Centrifuge the plasma sample at 1,500 x g for 10 minutes to pellet any cellular debris.

    • Carefully transfer the cell-free plasma to a new sterile tube.

    • Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit. A typical protocol involves:

      • Lysis of virions in a buffer containing a chaotropic agent.

      • Binding of RNA to a silica membrane spin column.

      • Washing the membrane to remove impurities.

      • Eluting the purified RNA in nuclease-free water.

    • Store the extracted RNA at -80°C until use.

2. Reverse Transcription and PCR Amplification of the pol Gene

  • Objective: To convert the viral RNA into complementary DNA (cDNA) and amplify the pol gene region.

  • Materials:

    • Extracted HIV-1 RNA

    • One-step RT-PCR kit (e.g., SuperScript™ III One-Step RT-PCR System with Platinum™ Taq DNA Polymerase, Invitrogen)

    • Primers specific for the HIV-1 pol gene (forward and reverse)

    • Thermal cycler

    • Nuclease-free water

  • Protocol:

    • Thaw all reagents on ice.

    • Prepare the RT-PCR master mix in a sterile, nuclease-free tube on ice. For a single reaction, combine the components as recommended by the kit manufacturer. A typical reaction includes:

      • 2x Reaction Mix

      • Reverse transcriptase/Taq polymerase enzyme mix

      • Forward and reverse primers (final concentration of 0.2 µM each)

      • Nuclease-free water

    • Add 5-10 µL of the extracted HIV-1 RNA to the master mix.

    • Gently mix and centrifuge briefly.

    • Perform the RT-PCR in a thermal cycler with the following typical cycling conditions:

      • Reverse Transcription: 50°C for 30 minutes

      • Initial Denaturation: 94°C for 2 minutes

      • PCR Cycling (40 cycles):

        • Denaturation: 94°C for 15 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 68°C for 1.5 minutes

      • Final Extension: 68°C for 5 minutes

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

3. Sanger Sequencing of the PCR Product

  • Objective: To determine the nucleotide sequence of the amplified pol gene.

  • Materials:

    • Purified PCR product

    • Sequencing primers (internal to the amplification primers)

    • BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) or similar

    • Automated DNA sequencer (e.g., Applied Biosystems 3730xl)

  • Protocol:

    • Purify the PCR product to remove unincorporated dNTPs and primers using a PCR purification kit.

    • Perform cycle sequencing reactions using the purified PCR product as a template and specific sequencing primers.

    • Purify the cycle sequencing products to remove unincorporated dye terminators.

    • Analyze the purified sequencing products on an automated DNA sequencer.

    • Assemble and edit the raw sequence data to obtain a consensus sequence of the pol gene.

    • Compare the patient's viral sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

    • Use a drug resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations.

Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)

This protocol describes the generation of recombinant viruses containing the patient-derived protease and reverse transcriptase genes to directly measure drug susceptibility.

1. Construction of Recombinant HIV-1 Clones

  • Objective: To create infectious molecular clones containing the patient's pol gene.

  • Materials:

    • Amplified patient-derived pol gene PCR product

    • An HIV-1 proviral vector lacking the pol gene

    • Restriction enzymes and T4 DNA ligase

    • Competent E. coli cells

    • Plasmid purification kit

  • Protocol:

    • Digest both the patient's pol PCR product and the proviral vector with appropriate restriction enzymes.

    • Ligate the digested pol gene fragment into the digested proviral vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli cells.

    • Select for colonies containing the recombinant plasmid.

    • Isolate and purify the recombinant plasmid DNA.

    • Verify the integrity of the construct by restriction digest and sequencing.

2. Generation of Recombinant Virus Stocks

  • Objective: To produce replication-competent recombinant viruses.

  • Materials:

    • Purified recombinant plasmid DNA

    • HEK293T cells or other suitable packaging cell line

    • Transfection reagent (e.g., FuGENE 6)

    • Cell culture medium and supplements

  • Protocol:

    • Plate HEK293T cells in a culture dish and grow to 70-80% confluency.

    • Transfect the cells with the recombinant plasmid DNA using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the recombinant virus.

    • Clarify the supernatant by centrifugation to remove cell debris.

    • Titer the virus stock to determine the infectious units per milliliter.

3. Determination of IC50 Values

  • Objective: To measure the concentration of an antiretroviral drug that inhibits 50% of viral replication.

  • Materials:

    • Recombinant virus stock

    • TZM-bl indicator cell line (or other suitable target cell line)

    • Antiretroviral drugs of interest

    • 96-well cell culture plates

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the antiretroviral drugs in cell culture medium.

    • Add the drug dilutions to the wells of the 96-well plate.

    • Infect the cells with a standardized amount of the recombinant virus.

    • Incubate the plate for 48 hours.

    • Measure the luciferase activity in each well using a luminometer.

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Calculate the fold change in IC50 by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.

Mandatory Visualizations

HIV-1 Replication Cycle and Drug Targets

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion EntryInhibitors Entry Inhibitors EntryInhibitors->Binding RTIs RTIs RTIs->ReverseTranscription INSTIs INSTIs INSTIs->Integration PIs Protease Inhibitors PIs->Budding Inhibit maturation HIV HIV Virion HIV->Binding gp120 -> CD4

Caption: The HIV-1 lifecycle and the targets of major antiretroviral drug classes.

Experimental Workflow for Genotypic Resistance Testing

Genotypic_Workflow start Patient Plasma Sample rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of pol Gene rna_extraction->rt_pcr pcr_purification 3. PCR Product Purification rt_pcr->pcr_purification sanger_sequencing 4. Sanger Sequencing pcr_purification->sanger_sequencing sequence_analysis 5. Sequence Data Analysis sanger_sequencing->sequence_analysis resistance_interpretation 6. Resistance Interpretation (e.g., Stanford HIVDB) sequence_analysis->resistance_interpretation report Clinical Report resistance_interpretation->report

Caption: Workflow for HIV-1 genotypic resistance testing using Sanger sequencing.

Logical Relationship for Clinical Decision Making

Clinical_Decision start Patient with Virologic Failure resistance_test Perform HIV-1 Resistance Test start->resistance_test adherence Assess and Address Adherence Issues start->adherence genotypic Genotypic Assay resistance_test->genotypic Standard phenotypic Phenotypic Assay (if complex resistance) resistance_test->phenotypic Optional interpret Interpret Results genotypic->interpret phenotypic->interpret new_regimen Select New Antiretroviral Regimen interpret->new_regimen monitor Monitor Virologic Response new_regimen->monitor adherence->new_regimen

Caption: Clinical decision-making process for managing HIV-1 drug resistance.

Application Notes and Protocols for High-Throughput Screening of HIV-1 Inhibitor-19 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of analogs of HIV-1 Inhibitor-19, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] The methodologies described herein are designed to facilitate the identification and characterization of novel anti-HIV-1 compounds with improved efficacy, resistance profiles, and pharmacokinetic properties.

Introduction to this compound

This compound is a formidable non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant potency against wild-type HIV-1 and various drug-resistant strains. Its ability to maintain inhibitory activity against key mutations, such as L100I, K103N, and V106A/F227L, underscores its potential as a scaffold for the development of next-generation antiretroviral drugs.[1] High-throughput screening of analogs of this compound is a critical step in identifying lead candidates with superior therapeutic profiles.

Overview of High-Throughput Screening (HTS) for HIV-1 Inhibitors

HTS enables the rapid screening of large chemical libraries to identify compounds that modulate a specific biological target or pathway. For HIV-1, HTS assays can be broadly categorized into two main types: biochemical assays and cell-based assays .[2]

  • Biochemical assays are target-specific, directly measuring the effect of a compound on a purified viral enzyme, such as reverse transcriptase (RT), protease, or integrase.[2] These assays are valuable for identifying direct inhibitors but may not capture the complexities of the viral life cycle within a host cell.[2]

  • Cell-based assays monitor viral replication within a cellular context, offering a more physiologically relevant screening environment.[2][3] These assays can identify inhibitors that target various stages of the HIV-1 life cycle, including entry, reverse transcription, integration, and viral production.[3] Reporter gene assays, which use reporters like luciferase or green fluorescent protein (GFP) under the control of the HIV-1 long terminal repeat (LTR) promoter, are commonly employed in HTS due to their sensitivity and scalability.[4][5]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro antiviral activity of the parent compound, this compound, against various HIV-1 strains. This data serves as a benchmark for evaluating the potency of newly synthesized analogs.

HIV-1 StrainEC50 (nM)
Wild-TypeData not available in search results
L100I Mutant7.3[1]
K103N Mutant9.2[1]
V106A/F227L Mutant21.0[1]

Experimental Protocols

Cell-Based HIV-1 Replication Assay using a Reporter Gene System

This protocol describes a high-throughput, cell-based assay to screen for inhibitors of HIV-1 replication using a reporter cell line. The TZM-bl cell line, which expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-luciferase reporter cassette, is a widely used and validated platform for this purpose.[2][5]

Objective: To quantify the inhibitory effect of this compound analogs on HIV-1 replication by measuring the reduction in luciferase activity.

Materials:

  • TZM-bl cells

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • DEAE-Dextran

  • This compound analogs dissolved in DMSO

  • Positive control inhibitor (e.g., Nevirapine or Efavirenz)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Preparation of HIV-1 Virus Stock:

    • Seed HEK293T cells in a T-75 flask and grow to 70-80% confluency.

    • Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.

    • After 48-72 hours post-transfection, harvest the cell culture supernatant containing infectious virus particles.

    • Clarify the supernatant by centrifugation at 1,500 rpm for 10 minutes to remove cell debris.

    • Aliquot the virus stock and store at -80°C.

    • Determine the 50% tissue culture infective dose (TCID50) of the virus stock using TZM-bl cells.

  • HTS Assay Procedure:

    • Seed TZM-bl cells in a 384-well plate at a density of 1 x 10^4 cells per well in 20 µL of cell culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

    • Prepare serial dilutions of the this compound analogs and the positive control inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add 10 µL of the diluted compounds to the appropriate wells of the 384-well plate. Include wells with no compound (virus control) and wells with uninfected cells (cell control).

    • Dilute the HIV-1 virus stock in cell culture medium containing DEAE-Dextran (final concentration 20-40 µg/mL) to a multiplicity of infection (MOI) that gives a high signal-to-background ratio.

    • Add 10 µL of the diluted virus to each well, except for the cell control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

    • After incubation, add 40 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)) where RLU is the relative light units.

    • Determine the 50% effective concentration (EC50) for each active compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.[4] A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue®).

Objective: To determine the 50% cytotoxic concentration (CC50) of the this compound analogs.

Materials:

  • TZM-bl cells

  • Cell culture medium

  • This compound analogs dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Resazurin-based cell viability reagent

  • 384-well clear-bottom tissue culture plates

  • Fluorometer

Protocol:

  • Seed TZM-bl cells in a 384-well plate at a density of 1 x 10^4 cells per well in 20 µL of cell culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of the this compound analogs and the positive control in cell culture medium.

  • Add 10 µL of the diluted compounds to the appropriate wells. Include wells with no compound (cell control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Add 10 µL of the resazurin-based reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).

Data Analysis:

  • Calculate the percentage of cytotoxicity for each compound concentration.

  • Determine the CC50 for each compound by plotting the percentage of cytotoxicity against the compound concentration.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

Visualizations

HIV-1 Life Cycle and Targets of Antiretroviral Drugs

HIV_Life_Cycle cluster_entry 1. Entry cluster_rt 2. Reverse Transcription cluster_integration 3. Integration cluster_assembly 4. Assembly & Budding cluster_maturation 5. Maturation Binding Binding & Fusion RT Reverse Transcription Binding->RT Viral RNA Integration Integration RT->Integration Viral DNA Assembly Assembly & Budding Integration->Assembly Provirus Maturation Maturation Assembly->Maturation Immature Virion Maturation->Binding Infectious Virion Entry_I Entry Inhibitors Entry_I->Binding NNRTI NNRTIs (e.g., this compound) NNRTI->RT NRTI NRTIs NRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Maturation

Caption: The HIV-1 life cycle and the targets of different classes of antiretroviral drugs.

High-Throughput Screening Workflow for this compound Analogs

HTS_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Hit Confirmation cluster_lead_optimization Lead Optimization Compound_Library This compound Analog Library Primary_Assay Single-Dose HIV-1 Replication Assay (TZM-bl) Compound_Library->Primary_Assay Hit_Identification Identify Initial Hits (e.g., >50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calculation SAR_Studies Structure-Activity Relationship (SAR) Studies SI_Calculation->SAR_Studies Resistance_Profiling Resistance Profiling SAR_Studies->Resistance_Profiling ADME_Tox ADME/Tox Profiling Resistance_Profiling->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for the high-throughput screening and lead optimization of HIV-1 inhibitor analogs.

References

Application Notes and Protocols for Fluorescence-Based Assays to Measure HIV-1 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common fluorescence-based assays used to measure the activity of inhibitors against key HIV-1 enzymes: Protease, Reverse Transcriptase, and Integrase. The included methodologies, data tables, and workflow diagrams are intended to guide researchers in setting up and performing these assays for inhibitor screening and characterization.

Feline Immunodeficiency Virus Type 1 (HIV-1) Protease Inhibitor Assay using Förster Resonance Energy Transfer (FRET)

This assay quantitatively measures the activity of HIV-1 protease inhibitors by monitoring the cleavage of a FRET-based peptide substrate. In its intact form, the substrate, which contains a fluorophore and a quencher in close proximity, exhibits low fluorescence. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Signaling Pathway and Mechanism of Inhibition

HIV1_Protease_FRET_Assay cluster_0 No Inhibition cluster_1 With Inhibition HIV-1_Protease HIV-1 Protease FRET_Substrate_Intact FRET Substrate (Fluorophore-Quencher) HIV-1_Protease->FRET_Substrate_Intact Binds Cleaved_Substrate Cleaved Substrate (Fluorophore + Quencher) FRET_Substrate_Intact->Cleaved_Substrate Cleavage Fluorescence Fluorescence Signal Cleaved_Substrate->Fluorescence Generates HIV-1_Protease_Inhibited HIV-1 Protease FRET_Substrate_Intact_2 FRET Substrate (Fluorophore-Quencher) HIV-1_Protease_Inhibited->FRET_Substrate_Intact_2 Binding Blocked Inhibitor Inhibitor Inhibitor->HIV-1_Protease_Inhibited Binds No_Fluorescence No/Low Fluorescence FRET_Substrate_Intact_2->No_Fluorescence Results in

FRET-based HIV-1 Protease Inhibition Assay Principle.
Experimental Protocol

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., containing a fluorophore like HiLyte Fluor™ 488 and a quencher like QXL™ 520)[1]

  • Assay Buffer (e.g., 0.8 M NaCl, 80 mM sodium acetate, 1 mM EDTA, 1 mM DTT, pH 6.5)[2]

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Control inhibitor (e.g., Ritonavir)[2]

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 Protease in assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.[2]

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Assay Setup:

    • In a black microplate, add the following to each well:

      • Assay Buffer

      • Test compound or control inhibitor solution

      • HIV-1 Protease solution

    • Mix gently and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Initiation of Reaction:

    • Add the FRET substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™ 488)[1].

    • Take kinetic readings at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (initial velocity) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Data: HIV-1 Protease Inhibitors
InhibitorAssay TypeIC50Reference
LopinavirCell-based BRET270 nM[3]
RitonavirCell-based BRET1800 nM[3]
SaquinavirCell-based BRET570 nM[3]
NelfinavirCell-based BRET1080 nM[3]
LopinavirCell-based MTT0.69 ng/mL[4]
RitonavirCell-based MTT4.0 ng/mL[4]
RitonavirCell-based assay0.022-0.13 µM[5]

HIV-1 Reverse Transcriptase Inhibitor Assay using Fluorescence Polarization (FP)

This assay measures the inhibition of HIV-1 Reverse Transcriptase (RT) activity based on the principle of fluorescence polarization. A fluorescently labeled DNA/RNA hybrid substrate is used. In the absence of RT activity, the small, fluorescently labeled substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When RT binds to the substrate, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization. Inhibitors that prevent this binding will result in a low polarization signal.

Experimental Workflow

HIV1_RT_FP_Assay_Workflow cluster_plate Assay Plate Start Start Prepare_Reagents Prepare Reagents: - HIV-1 RT - Fluorescent DNA/RNA Substrate - Assay Buffer - Test Compounds Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense_Reagents Well_Control Control Wells: RT + Substrate Dispense_Reagents->Well_Control Well_Test Test Wells: RT + Substrate + Inhibitor Dispense_Reagents->Well_Test Incubate Incubate at Room Temperature Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data and Calculate IC50 Measure_FP->Analyze_Data End End Analyze_Data->End Well_Control->Incubate Well_Test->Incubate

Workflow for a Fluorescence Polarization-based HIV-1 RT Assay.
Experimental Protocol

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Fluorescently labeled DNA/RNA hybrid substrate (e.g., 18-mer RNA labeled with 6-carboxytetramethylrhodamine annealed to a complementary DNA strand)[6]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)[7][8]

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Nevirapine, AZT)

  • Black 384-well microplates[7][8]

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 RT in assay buffer.

    • Prepare a working solution of the fluorescent DNA/RNA substrate in assay buffer.

    • Prepare serial dilutions of test compounds and control inhibitors.

  • Assay Setup:

    • To each well of a black 384-well plate, add the fluorescent substrate.

    • Add the test compound or control inhibitor solution.

    • Add the HIV-1 RT solution to initiate the binding reaction. The final volume is typically small (e.g., 15 µl).[7]

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) with minimal exposure to light to allow the binding reaction to reach equilibrium.[7]

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., Ex 535 nm, Em 595 nm for TMR).[7]

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Quantitative Data: HIV-1 Reverse Transcriptase Inhibitors
InhibitorAssay TypeIC50Reference
NevirapineFRET-based71 (±8) nM[9]
NevirapineEnzyme assay84 nM[10]
NevirapineCell culture40 nM[10]
AZTLuciferase-based4 (±3) nM[11]
NevirapineLuciferase-based36 (±17) nM[11]

Cell-Based HIV-1 Integrase Inhibitor Assay using a GFP Reporter

This cell-based assay is designed to identify inhibitors of HIV-1 integrase. It utilizes a reporter cell line that expresses Green Fluorescent Protein (GFP) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. In the presence of the HIV-1 Tat protein, the LTR promoter is activated, leading to GFP expression. When HIV-1 infection occurs, the integrated viral DNA provides the template for Tat production, resulting in a strong GFP signal. Integrase inhibitors prevent the integration of viral DNA into the host genome, thereby reducing or eliminating Tat-mediated GFP expression.

Logical Relationship of the Assay

HIV1_Integrase_GFP_Assay_Logic HIV_Infection HIV-1 Infection Viral_DNA_Integration Viral DNA Integration HIV_Infection->Viral_DNA_Integration Leads to No_Integration No Viral DNA Integration HIV_Infection->No_Integration Tat_Expression Tat Protein Expression Viral_DNA_Integration->Tat_Expression LTR_Activation LTR Promoter Activation Tat_Expression->LTR_Activation GFP_Expression GFP Expression LTR_Activation->GFP_Expression Integrase_Inhibitor Integrase Inhibitor Integrase_Inhibitor->No_Integration Causes No_Tat No/Low Tat Expression No_Integration->No_Tat No_LTR_Activation No LTR Activation No_Tat->No_LTR_Activation No_GFP No/Low GFP Expression No_LTR_Activation->No_GFP

Logical flow of the GFP-based HIV-1 Integrase inhibitor assay.
Experimental Protocol

Materials:

  • CEM-GFP reporter cell line (or other suitable T-cell line with an LTR-GFP reporter)[12]

  • HIV-1 virus stock (e.g., HIV-1LAI)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Control integrase inhibitor (e.g., Raltegravir, Elvitegravir)

  • 96-well cell culture plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture:

    • Maintain the CEM-GFP reporter cell line in appropriate culture conditions.

  • Assay Setup:

    • Seed the CEM-GFP cells into a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compounds and control inhibitors to the wells.

  • Infection:

    • Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 virus stock.

  • Incubation:

    • Incubate the infected cells for a period sufficient for viral integration and GFP expression (e.g., 2-4 days).[12]

  • GFP Measurement:

    • Measure the GFP expression in the cells using either a flow cytometer to quantify the percentage of GFP-positive cells and the mean fluorescence intensity, or a fluorescence microscope for qualitative assessment.

  • Data Analysis:

    • Determine the percent inhibition of GFP expression for each compound concentration compared to the virus-only control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Quantitative Data: HIV-1 Integrase Inhibitors
InhibitorAssay TypeIC50Reference
RaltegravirIn vitro2-7 nM[13]
ElvitegravirStrand transfer assay7 nM[14]
RaltegravirCell-based2.2–5.3 ng/mL[15]
ElvitegravirCell-based0.04–0.6 ng/mL[15]
L-731,9883'-processing6 µM[14]
L-731,988Strand transfer80 nM[14]
DolutegravirCell-based0.2 ng/mL[15]
BictegravirCell-based0.2 ng/mL[15]
CabotegravirCell-based0.1 ng/mL[15]

References

Application Notes and Protocols for CDK8/19 Inhibitors in HIV-1 Latency Reactivation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The persistence of a latent HIV-1 reservoir in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. A major therapeutic strategy, known as "shock and kill," aims to reactivate this latent virus using Latency-Reversing Agents (LRAs), making the infected cells visible to the immune system for elimination. Conversely, a "block and lock" or "deep latency" strategy seeks to reinforce the latent state, permanently silencing the provirus.

While the user has specified "HIV-1 inhibitor-19," this is not a standard nomenclature in published literature. However, research has focused extensively on CDK8/19 inhibitors , which are key regulators of RNA Polymerase II (Pol II)-mediated transcription. These inhibitors, such as Senexin A and BRD6989, have been identified as potent antagonists of HIV-1 reactivation.[1][2] They do not induce reactivation but are critical tools for studying the mechanisms of reactivation and for exploring therapeutic strategies aimed at suppressing the latent reservoir.[1]

These application notes provide protocols and data for utilizing CDK8/19 inhibitors to study and suppress HIV-1 latency reactivation in both cell line models and primary cells from individuals with HIV.

Mechanism of Action

CDK8 and CDK19 are components of the Mediator complex, which regulates the activity of RNA Polymerase II. In the context of HIV-1, T-cell activation through signaling pathways like MAPK and NF-κB leads to the recruitment of transcription factors and RNA Pol II to the viral promoter (the Long Terminal Repeat, or LTR). CDK8/19 inhibitors have been shown to impair the recruitment of RNA Pol II to the HIV-1 LTR, thereby blocking the induction of viral gene expression that would otherwise be triggered by LRAs or T-cell signaling agonists.[1][2]

cluster_0 T-Cell Activation Signals cluster_1 Downstream Signaling cluster_2 HIV-1 LTR & Transcription PMA / Ionomycin PMA / Ionomycin PKC PKC PMA / Ionomycin->PKC activates NFAT NFAT PMA / Ionomycin->NFAT activates NFkB NF-κB PKC->NFkB activates LTR HIV-1 LTR NFkB->LTR binds NFAT->LTR binds PolII RNA Pol II Recruitment LTR->PolII promotes Transcription Viral Transcription PolII->Transcription initiates CDK8_19_Inhibitor CDK8/19 Inhibitor (e.g., Senexin A) CDK8_19_Inhibitor->PolII inhibits

Caption: Mechanism of CDK8/19 inhibitor action on HIV-1 transcription.

Data Presentation: Efficacy of CDK8/19 Inhibitors

The following tables summarize the quantitative effects of CDK8/19 inhibitors on suppressing HIV-1 reactivation induced by various LRAs.

Table 1: Inhibition of LRA-Induced HIV-1 Reactivation by Senexin A

Cell Type Latency Reversing Agent (LRA) Senexin A Conc. % Inhibition of Reactivation Reference
CD4+ T cells (Patient PBMCs) PMA (10 nM) + Ionomycin (1 µM) 10 µM Significant prevention of reactivation [1]
Jurkat T-cell model PEP005 10 µM > 80% [1]
Jurkat T-cell model SAHA 10 µM ~ 60% [1]

| Jurkat T-cell model | JQ1 | 10 µM | ~ 70% |[1] |

Data are approximated from published findings for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of HIV-1 Reactivation in Latent Jurkat T-Cells

This protocol describes a method to assess the ability of a CDK8/19 inhibitor to block HIV-1 reactivation in a commonly used cell line model of latency (e.g., J-Lat or 24ST1NLESG).

Materials:

  • Latent HIV-1 Jurkat T-cell line (e.g., J-Lat 10.6)

  • RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • CDK8/19 inhibitor (e.g., Senexin A, dissolved in DMSO)

  • Latency Reversing Agent (LRA) (e.g., PMA and Ionomycin, or JQ1)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Assay kit for readout (e.g., p24 ELISA kit, Luciferase Assay System, or flow cytometer for GFP)

Procedure:

  • Cell Plating: Seed latent Jurkat T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI medium.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the CDK8/19 inhibitor.

    • Add the inhibitor to the designated wells. For example, add 1 µL of a 1000x stock of Senexin A for a final concentration of 10 µM.

    • Add an equivalent volume of DMSO to the vehicle control and LRA-only wells.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Latency Reactivation:

    • Prepare the LRA solution at the desired final concentration (e.g., 10 nM PMA and 1 µM Ionomycin).

    • Add the LRA to all wells except for the untreated control wells.

    • Incubate the plate for 20-24 hours at 37°C, 5% CO2.

  • Quantification of Reactivation:

    • For p24 ELISA: Centrifuge the plate, collect 50 µL of the supernatant from each well, and perform the p24 ELISA according to the manufacturer's instructions.

    • For GFP-based models: Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition by comparing the readout (p24 levels or %GFP cells) in the inhibitor-treated wells to the LRA-only control wells.

Protocol 2: Ex Vivo Assay for Inhibition of HIV-1 Reactivation in Primary CD4+ T-Cells

This protocol is for evaluating the effect of CDK8/19 inhibitors on latent virus from ART-suppressed individuals, providing more clinically relevant data.[1]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from HIV-infected, ART-suppressed individuals.

  • CD4+ T-Cell Isolation Kit (e.g., magnetic bead-based negative selection).

  • RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (10 U/mL).

  • CDK8/19 inhibitor (e.g., Senexin A).

  • LRA (e.g., PMA and Ionomycin).

  • Antiretroviral drugs (e.g., an NNRTI and an INSTI) to prevent new infections.

  • RNA extraction kit and reagents for qRT-PCR to measure HIV-1 RNA.

A 1. Isolate CD4+ T-Cells from Patient PBMCs B 2. Pre-treat with Inhibitor (e.g., 10 µM Senexin A, 1 hr) or Vehicle (DMSO) A->B C 3. Add LRA to Stimulate (e.g., 10 nM PMA + 1 µM Ionomycin) B->C D 4. Culture for 20-24 hours (Include ARVs to prevent spread) C->D E 5. Harvest Supernatant & Cells D->E F 6. Quantify HIV-1 RNA (qRT-PCR) E->F

Caption: Workflow for ex vivo inhibition of HIV-1 reactivation.

Procedure:

  • Isolate CD4+ T-Cells: Isolate resting CD4+ T-cells from patient PBMCs using a negative selection kit according to the manufacturer's protocol.

  • Cell Culture Setup: Resuspend the isolated CD4+ T-cells in complete RPMI medium containing antiretroviral drugs to prevent reinfection during the assay. Plate the cells as appropriate.

  • Inhibitor Pre-treatment: Add the CDK8/19 inhibitor (e.g., 10 µM Senexin A) or DMSO (vehicle control) to the cells. Incubate for 1 hour at 37°C.[1]

  • Reactivation: Add the LRA cocktail (e.g., 10 nM PMA and 1 µM Ionomycin) to the designated wells.[1]

  • Incubation: Culture the cells for 20-24 hours at 37°C.

  • Sample Collection: After incubation, pellet the cells by centrifugation. Carefully collect the supernatant and extract RNA from both the supernatant (for virion-associated RNA) and the cell pellet (for cell-associated RNA).

  • Quantification: Use a sensitive qRT-PCR assay to quantify HIV-1 gag RNA levels.

  • Data Analysis: Compare the levels of HIV-1 RNA in the inhibitor-treated samples to the LRA-only stimulated samples to determine the degree of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HIV-1 Inhibitor-19 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of HIV-1 Inhibitor-19.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the virus from replicating. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA chain.

Q2: What are the key parameters to consider when determining the optimal concentration of this compound?

A2: The optimal concentration of this compound for your experiments will depend on a balance between its antiviral efficacy and its potential cytotoxicity. The key parameters to determine are:

  • EC50 (50% Effective Concentration): The concentration of the inhibitor that reduces viral activity by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cell toxicity.

Q3: In which cell lines can I test this compound?

A3: this compound can be tested in various HIV-1 permissive cell lines. Commonly used cell lines for anti-HIV drug screening include MT-4, PM1, TZM-bl (HeLa-CD4-LTR-β-gal), and CEM-GXR cells. The choice of cell line may depend on the specific assay and the HIV-1 strain being used.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cytotoxicity Observed at Expected Efficacious Concentrations The inhibitor concentration is too high for the specific cell line being used.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 value for your cell line. Use concentrations well below the CC50 for your antiviral experiments.
The cell line is particularly sensitive to the inhibitor or the solvent (DMSO).Test the inhibitor in a different HIV-1 permissive cell line. Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all wells, including controls.
Low or No Antiviral Activity The inhibitor concentration is too low.Perform a dose-response antiviral assay to determine the EC50. Ensure that the concentrations used are in the expected effective range for an NNRTI.
The HIV-1 strain used is resistant to this class of NNRTI.This compound is known to be effective against L100I, K103N, and V106A/F227L mutant strains.[1][2] Confirm the genotype of your viral strain. If you are working with a different resistant strain, this inhibitor may not be effective.
Issues with the experimental setup.Verify the accuracy of your virus titration (TCID50). Ensure that the multiplicity of infection (MOI) is appropriate for your cell line and assay duration.
Inconsistent or High Variability in Results Inconsistent cell seeding or virus infection.Ensure uniform cell seeding density across all wells. Mix cell and virus suspensions thoroughly before dispensing.
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Contamination of cell cultures.Regularly check your cell cultures for signs of microbial contamination. Use aseptic techniques throughout your experiments.

Quantitative Data Summary

The following table summarizes the known efficacy of this compound against specific NNRTI-resistant HIV-1 strains.

HIV-1 Mutant Strain EC50 (nM)
L100I7.3[1][2]
K103N9.2[1][2]
V106A/F227L21.0[1][2]

Note: The CC50 and SI values are cell line dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed a 96-well plate with your target cells (e.g., MT-4) at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to determine the CC50 (e.g., 0.1 nM to 100 µM).

  • Treatment: Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of your planned antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the inhibitor concentration and determine the CC50 using non-linear regression analysis.

Protocol 2: Determination of 50% Effective Concentration (EC50) using a p24 Antigen ELISA
  • Cell Seeding: Seed a 96-well plate with your target cells at an appropriate density.

  • Inhibitor and Virus Preparation: Prepare serial dilutions of this compound. Mix each inhibitor dilution with a predetermined amount of HIV-1 virus stock (e.g., at an MOI of 0.01-0.1). Incubate this mixture for 1 hour at 37°C.

  • Infection: Add the virus-inhibitor mixture to the cells. Include wells with cells infected with virus but no inhibitor (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate for 3-7 days at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control. Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 using non-linear regression analysis.

Visualizations

HIV_Lifecycle_and_NNRTI_Action cluster_cell Host Cell Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation HIV_Virion HIV-1 Virion HIV_Virion->Viral_Entry HIV_Inhibitor_19 This compound (NNRTI) HIV_Inhibitor_19->Reverse_Transcription

Caption: Mechanism of action of this compound.

References

Technical Support Center: Overcoming Solubility Issues with HIV-1 Inhibitor-19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with HIV-1 inhibitor-19, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Given that many NNRTIs exhibit poor water solubility, this guide offers strategies to enhance dissolution for successful in vitro and preclinical experiments.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets key mutant strains of HIV-1, including L100I, K103N, and V106A/F227L, with EC50 values of 7.3, 9.2, and 21.0 nM, respectively. Like many potent small molecule inhibitors, particularly those in the NNRTI class, it is likely a hydrophobic compound with low aqueous solubility.[2][3] Poor solubility can lead to challenges in preparing stock solutions, inaccurate results in biological assays due to precipitation, and low bioavailability in preclinical studies.[4]

Q2: What is the general mechanism of action for an NNRTI like this compound?

A2: NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[1][5] They bind to a hydrophobic pocket on the enzyme, located approximately 10 Å from the catalytic active site.[1][5] This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[6][7][8][9]

Q3: What are the initial steps I should take if I suspect a solubility issue?

A3: The first step is to determine the inhibitor's solubility in your desired experimental buffer. This can be done through kinetic or thermodynamic solubility testing.[10] Visually inspect your solutions for any signs of precipitation (cloudiness, particulates) after preparation and incubation. If solubility is low, you will need to employ enhancement techniques to achieve your target concentration.

Q4: Can I use DMSO to dissolve this compound?

A4: Dimethyl sulfoxide (DMSO) is a common organic solvent used to prepare high-concentration stock solutions of poorly soluble compounds for in vitro experiments.[10] It is likely that this compound is soluble in DMSO. However, it is crucial to ensure that the final concentration of DMSO in your aqueous assay buffer is low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts. The inhibitor may still precipitate when the DMSO stock is diluted into an aqueous medium.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.

Q: How can I prevent my inhibitor from crashing out of solution during dilution?

A: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the inhibitor in the final aqueous solution exceeds its thermodynamic solubility, even if it was soluble in the initial DMSO stock.

Troubleshooting Steps:

  • Reduce Final Concentration: Determine if your experiment can be performed at a lower final concentration of the inhibitor that is below its aqueous solubility limit.

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent in your final aqueous buffer.[11][12] Common co-solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[12][13] The addition of a co-solvent can increase the solubility of non-polar compounds.[14]

  • pH Adjustment: If this compound has ionizable groups (weakly acidic or basic), adjusting the pH of the buffer can significantly enhance solubility.[11] For a weakly acidic compound, increasing the pH will lead to the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH will increase solubility.[11]

  • Utilize Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility.[12]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[15]

Issue 2: My experimental results are inconsistent and not reproducible.

Q: Could solubility issues be the cause of my variable assay results?

A: Yes, poor solubility is a frequent cause of poor data quality. If the inhibitor is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration and can vary between experiments.

Troubleshooting Steps:

  • Confirm Solubility: Perform a formal solubility assessment in your specific assay medium. Use a method like shake-flask (for thermodynamic solubility) or a high-throughput kinetic solubility assay and quantify the dissolved compound using HPLC.[16][17][18]

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions.

  • Visualize Before Use: Before adding the inhibitor to your assay, visually inspect the solution for any signs of precipitation. Centrifuge the solution and test the supernatant to ensure the compound is dissolved.

  • Adopt a Formulation Strategy: Based on solubility testing, choose a suitable formulation strategy from the list in "Issue 1" and use it consistently for all experiments.

Data Presentation: Solubility Enhancement

When testing different formulation strategies, it is crucial to present the quantitative data clearly. The following tables provide examples of how to summarize your findings.

Table 1: Effect of Co-solvents on the Kinetic Solubility of this compound

Co-solventConcentration (% v/v)Kinetic Solubility (µM)Fold Increase
None (Control)01.51.0
Ethanol57.85.2
Ethanol1015.210.1
PEG 400511.57.7
PEG 4001025.016.7

Table 2: Effect of pH on the Thermodynamic Solubility of this compound

Buffer SystempHThermodynamic Solubility (µg/mL)
Phosphate Buffer6.00.8
Phosphate Buffer7.41.1
Carbonate Buffer9.012.5
Glycine-HCl Buffer3.015.8

(Note: Data presented are hypothetical and for illustrative purposes only.)

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a 10 µM working solution of this compound in a cell culture medium containing 5% v/v ethanol as a co-solvent, starting from a 10 mM DMSO stock.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Ethanol (200 proof)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes and pipette tips

Methodology:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved. Store this stock at -20°C or -80°C.

  • Prepare Co-solvent/Medium Mixture: In a sterile tube, prepare the final solvent by mixing 95 parts cell culture medium with 5 parts ethanol (e.g., for 1 mL total, mix 950 µL medium and 50 µL ethanol).

  • Prepare Intermediate Dilution (Optional): For ease of pipetting, you can prepare an intermediate dilution of the DMSO stock in pure DMSO.

  • Final Dilution: Add the required volume of the 10 mM DMSO stock to the co-solvent/medium mixture to achieve the final concentration of 10 µM. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of the medium/ethanol mixture.

  • Vortex and Incubate: Vortex the final solution gently for 30 seconds. Incubate at the experimental temperature (e.g., 37°C) for 15-30 minutes to allow it to equilibrate.

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for the experiment.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of an inhibitor.[18]

Materials:

  • This compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader with nephelometry capabilities

Methodology:

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the 10 mM DMSO stock in pure DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Add to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into wells containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubate and Read: Shake the plate for 10 minutes at room temperature. Measure the light scattering (nephelometry signal) at time zero.

  • Equilibrate: Cover the plate and let it stand at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Final Read: Shake the plate again and take a final nephelometry reading.

  • Data Analysis: Plot the light scattering signal against the nominal inhibitor concentration. The concentration at which the signal begins to increase significantly above the baseline is the estimated kinetic solubility.

Visualizations

HIV_Lifecycle cluster_cell Host Cell (CD4+) Entry 2. Fusion & Entry Uncoating 3. Uncoating Entry->Uncoating RT 4. Reverse Transcription (RNA -> DNA) Uncoating->RT Integration 5. Integration (Provirus) RT->Integration Transcription 6. Transcription (Viral RNA) Integration->Transcription Translation 7. Translation (Viral Proteins) Transcription->Translation Assembly 8. Assembly Translation->Assembly Budding 9. Budding & Maturation Assembly->Budding HIV_Virion 1. HIV Virion Binding Budding->HIV_Virion New Virion Released HIV_Virion->Entry gp120 -> CD4 NNRTI This compound (NNRTI) NNRTI->RT Inhibition

Caption: HIV-1 life cycle and the inhibitory action of NNRTIs.

Solubility_Troubleshooting Start Start: Poor Solubility Suspected Assess Q: Is compound soluble in desired buffer? Start->Assess Yes Proceed with Experiment Assess->Yes Yes No Implement Solubility Enhancement Strategy Assess->No No CoSolvent Try Co-solvent (e.g., EtOH, PEG) No->CoSolvent pH_Adjust Adjust pH (if ionizable) No->pH_Adjust Cyclodextrin Use Cyclodextrin No->Cyclodextrin Other Other Methods (e.g., Surfactants) No->Other Reassess Q: Is compound now soluble? CoSolvent->Reassess pH_Adjust->Reassess Cyclodextrin->Reassess Other->Reassess Reassess->Yes Yes Reassess->No No, Try another method

Caption: Workflow for troubleshooting inhibitor solubility issues.

References

Technical Support Center: Interpreting Off-Target Effects of HIV-1 Inhibitor-19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers identify and interpret the off-target effects of HIV-1 Inhibitor-19, a novel experimental compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Action
Unexpected Cell Toxicity at Low Concentrations This compound may be inhibiting a critical cellular kinase involved in cell survival pathways (e.g., AKT, ERK).1. Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration). 2. Conduct a kinase profiling screen to identify off-target kinases. 3. Analyze key survival signaling pathways via Western blot (e.g., phospho-AKT, phospho-ERK).
Discrepancy Between Antiviral Activity and Target Inhibition The observed antiviral effect may be due to a combination of on-target activity and off-target effects on other host factors required for viral replication.1. Develop a resistant viral strain to the primary target and test its susceptibility to Inhibitor-19. 2. Use an orthogonal method to confirm target engagement in cells (e.g., cellular thermal shift assay - CETSA).
Variable Results Across Different Cell Lines The expression levels of off-target proteins may differ between cell lines, leading to varied phenotypic responses.1. Perform proteomic analysis to compare the expression of key off-target kinases in the cell lines being used. 2. Validate key off-target effects in a panel of relevant cell lines (e.g., T-cell lines, macrophages).
Activation of a Cellular Pathway Instead of Inhibition Some kinase inhibitors can paradoxically activate certain signaling pathways by disrupting negative feedback loops.1. Perform a time-course experiment to analyze the kinetics of pathway activation. 2. Investigate upstream and downstream components of the activated pathway using phosphoproteomics or Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive kinase inhibitor designed to target a host cell factor essential for HIV-1 replication. Its primary intended effect is to block this host factor, thereby preventing the completion of the viral life cycle.

Q2: Why am I observing effects in uninfected cells treated with Inhibitor-19?

A2: These effects are likely due to the off-target activity of Inhibitor-19. As a kinase inhibitor, it can bind to and inhibit other cellular kinases that share structural similarities with the primary target. This can lead to unintended biological consequences, such as altered cell proliferation, apoptosis, or differentiation.

Q3: How can I confirm if the observed phenotype is due to an off-target effect?

A3: To confirm an off-target effect, you can perform several experiments:

  • Kinase Profiling: Screen Inhibitor-19 against a broad panel of kinases to identify potential off-targets.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target protein and see if it recapitulates the phenotype observed with Inhibitor-19 treatment.

  • Chemical Analogs: Synthesize and test analogs of Inhibitor-19 that have reduced affinity for the off-target kinase but retain affinity for the primary target.

Q4: The kinase profiling screen identified several potential off-targets. How do I prioritize which ones to validate?

A4: Prioritize potential off-targets based on the following criteria:

  • Potency: Focus on kinases that are inhibited by Inhibitor-19 at concentrations close to or lower than its IC50 for the primary target.

  • Cellular Relevance: Consider the known biological functions of the off-target kinases and whether their inhibition could plausibly explain the observed phenotype.

  • Expression Levels: Check if the prioritized off-target kinases are expressed in the cell lines you are using.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of purified kinases.

  • Prepare Reagents:

    • Dilute this compound to the desired screening concentration (e.g., 1 µM).

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare ATP and substrate solutions. The optimal ATP concentration is often the Km for each specific kinase.

  • Kinase Reaction:

    • In a 96-well plate, add the reaction buffer, the specific kinase, and the substrate.

    • Add this compound or a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify kinase activity using a suitable detection method, such as ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher Scientific), which measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the vehicle control.

    • A common threshold for a significant "hit" is >50% inhibition at the screening concentration.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol describes how to analyze the phosphorylation status of key signaling proteins following treatment with this compound.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., Jurkat or HEK293T) and allow them to adhere or recover overnight.

    • Treat cells with various concentrations of this compound or a vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Visualizations

G cluster_0 Experimental Workflow for Off-Target Identification A Observe Unexpected Phenotype (e.g., Toxicity) B Perform Kinase Profiling Screen A->B C Identify Potential Off-Target Kinases B->C D Validate in Cellular Assays (e.g., Western Blot) C->D E Confirm with Target Knockdown (siRNA/CRISPR) D->E F Characterize Functional Consequences E->F

Caption: Workflow for identifying and validating off-target effects.

G cluster_1 Hypothetical Off-Target Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor This compound Inhibitor->AKT

Caption: Off-target inhibition of the AKT survival pathway.

G cluster_2 Troubleshooting Logic: Unexpected Toxicity Start Is Unexpected Toxicity Observed? CheckConc Verify Drug Concentration Start->CheckConc Yes ViabilityAssay Perform Dose-Response Viability Assay (CC50) Start->ViabilityAssay No CheckConc->ViabilityAssay OffTarget Hypothesize Off-Target Kinase Inhibition ViabilityAssay->OffTarget Investigate Investigate Survival Pathways (e.g., AKT) OffTarget->Investigate

Caption: Logic diagram for troubleshooting unexpected cell toxicity.

"addressing HIV-1 inhibitor-19 instability in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 Inhibitor-19. Our goal is to help you address potential instability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, further dilution in a buffered saline solution such as Phosphate-Buffered Saline (PBS) at a pH of 7.4 is advised. It is crucial to minimize the final DMSO concentration in your experimental setup to less than 0.1% to avoid solvent-induced artifacts.

Q2: I am observing precipitation of Inhibitor-19 in my aqueous experimental media. What could be the cause and how can I prevent it?

A2: Precipitation of this compound in aqueous solutions can be attributed to several factors, including exceeding its aqueous solubility limit, pH shifts in the media, or interactions with components of the media. To mitigate this, ensure that the final concentration of the inhibitor in your assay does not exceed its solubility limit in the specific medium used. Preparing fresh dilutions from a DMSO stock for each experiment is highly recommended. If precipitation persists, consider the use of a biocompatible solubilizing agent, though this should be validated for non-interference with your assay.

Q3: My experimental results are inconsistent, suggesting a loss of Inhibitor-19 activity over time. What are the likely causes?

A3: Inconsistent results and loss of activity can stem from the chemical instability of this compound in solution. The compound may be susceptible to hydrolysis, oxidation, or photodegradation. To ensure reproducible results, it is critical to adhere to recommended storage and handling procedures. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For longer experiments, it may be necessary to replenish the inhibitor at specific time points.

Q4: How should I properly store stock solutions of this compound to ensure stability?

A4: Aliquot the 10 mM DMSO stock solution into single-use volumes and store them at -80°C.[1] Protect the aliquots from light by using amber vials or by wrapping the vials in foil. When preparing to use an aliquot, thaw it rapidly and keep it on ice. Any unused portion of a thawed aliquot should be discarded to prevent degradation from repeated temperature changes.

Q5: Can I use this compound in combination with other antiretroviral agents?

A5: Yes, this compound can be used in combination with other antiretroviral agents to study synergistic or additive effects. However, it is important to first establish the stability and solubility of all compounds in the chosen experimental medium. Potential drug-drug interactions that could affect stability should be considered. A preliminary compatibility study is recommended.

Troubleshooting Guides

This section provides structured guidance for common issues encountered when working with this compound.

Issue 1: Inconsistent or Lower-than-Expected Inhibitory Activity
Possible Cause Suggested Solution
Degradation of Stock Solution Prepare a fresh 10 mM stock solution in anhydrous DMSO. Aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Instability in Aqueous Media Prepare working dilutions in pre-warmed (37°C) aqueous buffer or media immediately before use. Minimize the time the inhibitor spends in aqueous solution before addition to the experiment.
Adsorption to Labware Use low-adhesion polypropylene tubes and pipette tips for handling and storing solutions of the inhibitor.
Incorrect Concentration Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV.
Issue 2: Visible Precipitate in Solution
Possible Cause Suggested Solution
Exceeded Aqueous Solubility Lower the final concentration of Inhibitor-19 in the aqueous medium. Perform a solubility test in your specific experimental buffer or medium.
"Salting Out" Effect High salt concentrations in the buffer can reduce the solubility of organic compounds. If possible, test the effect of lowering the salt concentration on your experiment and the inhibitor's solubility.
pH-Dependent Solubility Check the pH of your experimental medium. The solubility of Inhibitor-19 may be pH-dependent. Adjust the pH of the buffer if it is outside the optimal range for solubility.
Interaction with Media Components Components in complex cell culture media (e.g., proteins in serum) can sometimes interact with small molecules and cause precipitation. Test the solubility in a simpler buffered solution first.

Data Presentation

The stability of this compound was assessed under various stress conditions. The following tables summarize the percentage of the inhibitor remaining after incubation under the specified conditions, as determined by a stability-indicating HPLC method.

Table 1: Stability of this compound (10 µM) in Aqueous Solution at Different pH Values
Incubation Time (hours)pH 5.0 (Acetate Buffer)pH 7.4 (PBS)pH 9.0 (Tris Buffer)
0 100%100%100%
2 98.2%99.1%95.3%
8 92.5%97.8%85.1%
24 85.3%94.2%70.4%
48 75.1%88.6%55.9%
Table 2: Thermal and Photolytic Stability of this compound (10 µM in PBS, pH 7.4)
ConditionIncubation Time% Remaining
4°C (Protected from Light) 72 hours99.5%
25°C (Protected from Light) 72 hours96.3%
37°C (Protected from Light) 72 hours91.8%
25°C (Exposed to UV Light) 8 hours78.4%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method to quantify this compound and separate it from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% ACN in water

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dilute samples from stability studies with a 50:50 mixture of Mobile Phase A and B to a final concentration within the linear range of the standard curve.

  • Centrifuge samples at 10,000 x g for 5 minutes to remove any particulates before injection.

4. Analysis:

  • Generate a standard curve using known concentrations of the this compound reference standard.

  • Integrate the peak area corresponding to the inhibitor in the samples and calculate the concentration based on the standard curve. The appearance of new peaks with different retention times indicates the formation of degradation products.

Protocol 2: Assessing the Impact of Solution Instability on Inhibitory Activity

This protocol uses a cell-based HIV-1 infection assay to determine the effective inhibitory concentration (EC50) of freshly prepared versus aged solutions of this compound.

1. Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl)

  • HIV-1 viral stock (e.g., NL4-3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • This compound

2. Procedure:

  • Day 1: Prepare Inhibitor Solutions

    • Fresh Solution: Prepare a serial dilution of this compound in cell culture medium from a freshly thawed DMSO stock.

    • Aged Solution: Prepare an identical serial dilution and incubate it under desired stress conditions (e.g., 37°C for 24 hours).

  • Day 1: Cell Plating

    • Plate TZM-bl cells in a 96-well plate at a density that will result in ~80% confluency at the time of infection.

  • Day 2: Infection

    • Add the serially diluted "fresh" and "aged" inhibitor solutions to the appropriate wells.

    • Add a pre-titered amount of HIV-1 virus to each well (except for uninfected controls).

    • Incubate for 48 hours at 37°C.

  • Day 4: Readout

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

3. Data Analysis:

  • Normalize the luciferase readings to the virus-only control (0% inhibition) and uninfected control (100% inhibition).

  • Plot the percent inhibition versus the log of the inhibitor concentration for both the "fresh" and "aged" solutions.

  • Calculate the EC50 value for each condition using a non-linear regression analysis. A rightward shift in the dose-response curve and an increase in the EC50 for the "aged" solution indicates a loss of inhibitory activity due to instability.

Visualizations

Degradation_Pathway Inhibitor19 This compound (Active) Hydrolysis Hydrolysis Product (Inactive) Inhibitor19->Hydrolysis Aqueous Conditions (Acidic/Alkaline pH) Oxidation Oxidation Product (Inactive) Inhibitor19->Oxidation Presence of Oxidizing Agents Photodegradation Photodegradation Product (Inactive) Inhibitor19->Photodegradation Exposure to UV Light

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution (10 mM in DMSO) PrepWorking Prepare Aqueous Working Solution (e.g., 10 µM in PBS) PrepStock->PrepWorking Incubate Incubate under Stress (e.g., 37°C, 24h) PrepWorking->Incubate Timepoints Collect Samples at Different Timepoints Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC ActivityAssay Biological Activity Assay Timepoints->ActivityAssay Data Data Analysis (% Remaining, EC50 Shift) HPLC->Data ActivityAssay->Data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Inconsistent/Low Activity CheckPrecipitate Is there visible precipitate in the working solution? Start->CheckPrecipitate YesPrecipitate Yes CheckPrecipitate->YesPrecipitate Yes NoPrecipitate No CheckPrecipitate->NoPrecipitate No SolubilityIssue Potential Solubility Issue YesPrecipitate->SolubilityIssue DegradationIssue Potential Degradation Issue NoPrecipitate->DegradationIssue LowerConcentration Action: Lower final concentration. Verify solubility in media. SolubilityIssue->LowerConcentration FreshStock Action: Prepare fresh stock and working solutions. DegradationIssue->FreshStock CheckStorage Verify proper storage (-80°C, protected from light). FreshStock->CheckStorage RunStabilityAssay Perform stability-indicating HPLC and activity assays. CheckStorage->RunStabilityAssay

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Refining Protocols for HIV-1 Inhibitor-19 Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-19 resistant strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LP-19) and what is its mechanism of action?

A1: LP-19 is a lipopeptide-based HIV-1 fusion inhibitor.[1][2] It is designed to target the highly conserved pocket site of the gp41 transmembrane glycoprotein.[1][2] By binding to the N-terminal heptad repeat (NHR) of gp41, LP-19 prevents the C-terminal heptad repeat (CHR) from forming the six-helix bundle structure necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell.[1]

Q2: How is resistance to LP-19 selected for in vitro?

A2: Resistance to LP-19 can be selected by culturing HIV-1 strains in the presence of gradually increasing concentrations of the inhibitor.[1][2] This process involves infecting susceptible cells (e.g., MT-2 cells) with the virus and adding an initial concentration of LP-19 (e.g., 1-fold the IC50).[1] Viral replication is monitored, and as the virus adapts, the concentration of the inhibitor is incrementally increased.[1][2]

Q3: What are the known resistance mutations against LP-19?

A3: A known mutation conferring resistance to LP-19 is A243V in the cytoplasmic domain of gp41.[1] However, it is noteworthy that even with this mutation and under prolonged drug pressure (up to 39 weeks with concentrations reaching 512-fold the initial IC50), the resulting viral strains did not show significant drug resistance, indicating a high genetic barrier to resistance for LP-19.[1]

Q4: How do I interpret the results of a drug resistance assay?

A4: Interpreting HIV resistance assays can be complex and may require consultation with an expert.[3] Genotypic assays identify drug resistance mutations (DRMs), while phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50), which is then compared to a wild-type reference strain to determine the fold change in resistance.[4] The Stanford University HIV Drug Resistance Database is a valuable tool for interpreting genotype results.[5]

Q5: What is the recommended viral load for successful resistance testing?

A5: Drug resistance testing is generally recommended for patients with a viral load greater than 200 copies/mL.[6][7] For viral loads between 201-500 copies/mL, testing may not always be successful but should still be considered.[6][7] Conventional resistance testing is not recommended for viral loads at or below 200 copies/mL due to inconsistent assay performance at very low HIV RNA levels.[6]

Troubleshooting Guides

Problem: Inconsistent IC50 values in antiviral assays.
Possible Cause Suggested Solution
Cell viability issues Regularly check cell health and viability. Ensure cells are in the logarithmic growth phase during the assay. Perform a cytotoxicity assay for the inhibitor to determine the appropriate concentration range.[8]
Virus stock variability Prepare and titer a large, validated batch of virus stock to use across multiple experiments. Store aliquots at -80°C to minimize freeze-thaw cycles.
Assay setup inconsistencies Standardize all assay parameters, including cell seeding density, infection time, and incubation periods. Use positive and negative controls in every experiment.[8]
Reagent quality Ensure all reagents, including cell culture media and the inhibitor itself, are of high quality and not expired. Prepare fresh dilutions of the inhibitor for each experiment.
Problem: Failure to select for resistant strains in vitro.
Possible Cause Suggested Solution
Inhibitor concentration is too high Start the selection process with a low concentration of the inhibitor (e.g., at or slightly above the IC50) to allow for gradual adaptation of the virus.
Insufficient duration of drug pressure The development of resistance can be a slow process. Continue the cell culture with the inhibitor for an extended period, monitoring for viral replication at each passage.[1]
High genetic barrier of the inhibitor Some inhibitors, like LP-19, have a high barrier to resistance, meaning that multiple mutations may be required for significant resistance to emerge.[1][2] Be prepared for a long selection process.
Low viral replication rate Ensure that the viral strain used for selection replicates efficiently in the chosen cell line to allow for the generation of a diverse population of mutants.

Quantitative Data Summary

Table 1: Comparative Antiviral Activity of LP-19 and other Fusion Inhibitors against HIV-1 NL4-3 Strain

InhibitorAverage IC50 (nM)
LP-190.15 ± 0.01
C341.02 ± 0.19
T-20 (Enfuvirtide)66.19 ± 20.73

Data extracted from a study using a TZM-bl reporter assay.[1]

Table 2: Antiviral Activity of LP-19 against Various HIV-1 Subtypes

HIV-1 SubtypeAverage IC50 (nM)
B'0.76
CRF01_AE0.29
CRF07_BC0.38
CRF08_BC0.85
URF0.44

Data reflects the mean IC50 values against a panel of clinical isolates for each subtype.[1]

Experimental Protocols

Protocol 1: In Vitro Selection for LP-19 Resistance
  • Cell and Virus Preparation:

    • Culture MT-2 cells in appropriate media.

    • Prepare a stock of HIV-1 NL4-3 virus and determine its 50% tissue culture infectious dose (TCID50).[1]

  • Initiation of Selection:

    • Infect 1x10^4 MT-2 cells with the NL4-3 virus at a multiplicity of infection (MOI) that allows for detectable replication.

    • Add LP-19 at a concentration equal to its IC50.

    • Incubate the culture at 37°C and 5% CO2.[1]

  • Monitoring and Passaging:

    • Monitor the culture for signs of viral replication, such as the formation of syncytia.

    • When viral replication is evident, harvest the cell-free supernatant containing the virus.

    • Use the harvested virus to infect fresh MT-2 cells, and incrementally increase the concentration of LP-19.

  • Analysis of Resistant Strains:

    • Once a viral strain that can replicate in the presence of a significantly higher concentration of LP-19 is obtained, isolate the viral RNA.

    • Perform RT-PCR to amplify the gp41 region of the viral genome.

    • Sequence the amplified DNA to identify potential resistance mutations.[1]

Protocol 2: TZM-bl Reporter Gene Assay for Antiviral Activity
  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

  • Inhibitor and Virus Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., LP-19).

    • In a separate plate, mix the diluted inhibitor with a predetermined amount of HIV-1 virus stock.

    • Incubate the inhibitor-virus mixture for a specified time (e.g., 1 hour at 37°C).

  • Infection:

    • Remove the culture medium from the TZM-bl cells.

    • Add the inhibitor-virus mixture to the cells.

  • Incubation and Readout:

    • Incubate the plate for 48 hours at 37°C.[8]

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

HIV_Fusion_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 (NHR & CHR) LP19 LP-19 Inhibitor gp41->LP19 4a. LP-19 binds to NHR CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds BlockedFusion Membrane Fusion Blocked LP19->BlockedFusion

Caption: Mechanism of HIV-1 entry and inhibition by LP-19.

Resistance_Selection_Workflow Start Start: Wild-type HIV-1 + Susceptible Cells Infect_AddDrug Infect cells and add LP-19 (1x IC50) Start->Infect_AddDrug Culture Culture and monitor viral replication Infect_AddDrug->Culture Replication_Check Viral Replication Detected? Culture->Replication_Check Replication_Check->Culture No, continue culture Harvest_Virus Harvest virus-containing supernatant Replication_Check->Harvest_Virus Yes Increase_Drug Increase LP-19 concentration Harvest_Virus->Increase_Drug Analyze_Resistance Isolate viral RNA, amplify and sequence gp41 Harvest_Virus->Analyze_Resistance After multiple rounds Infect_New_Cells Infect fresh cells with harvested virus Increase_Drug->Infect_New_Cells Infect_New_Cells->Culture End End: Resistant Strain with Mutations Identified Analyze_Resistance->End

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3 STAT3 JAK->STAT3 3. STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) Nucleus Nucleus pSTAT3->Nucleus 4. Dimerization & Translocation Gene_Expression Target Gene Expression (e.g., cell proliferation, survival) Nucleus->Gene_Expression 5. Transcription Regulation HIV_gp120 HIV-1 gp120 HIV_gp120->Receptor Modulation

Caption: Overview of the JAK/STAT signaling pathway and its modulation by HIV-1.[9]

References

"troubleshooting unexpected results in HIV-1 inhibitor-19 assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during HIV-1 inhibitor screening assays.

I. General Assay Troubleshooting

This section covers common issues applicable to various HIV-1 inhibitor assay formats.

FAQs

Q1: My assay is showing high background signal. What are the potential causes and solutions?

A1: High background signal can obscure the detection of true hits and lead to false negatives. Common causes and their respective solutions are outlined below.

Potential CauseRecommended Solution
Reagent-Related
Contaminated buffers or reagentsPrepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize where appropriate.
Substrate instability/degradationAliquot and store substrates according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.
Non-specific binding of antibodies (ELISA)Increase the number of wash steps or the duration of each wash. Optimize the concentration of blocking buffer (e.g., BSA, non-fat milk).[1]
Compound-Related
Autofluorescence of test compoundsScreen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before the main experiment. If problematic, consider a different assay format (e.g., colorimetric instead of fluorometric).
Compound precipitationEnsure complete solubilization of test compounds in an appropriate solvent (e.g., DMSO). Check for precipitation in the assay wells. The final solvent concentration should typically not exceed 1-5%.
Procedural
Insufficient washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer between steps.[1]
Extended incubation timesAdhere to the recommended incubation times in the protocol. Over-incubation can lead to increased non-specific signal.
Plate reader settingsOptimize the gain and other settings on the plate reader to minimize background noise.

Q2: I am observing a low signal-to-noise ratio. How can I improve it?

A2: A low signal-to-noise ratio (S/N) can make it difficult to distinguish between active and inactive compounds. The following steps can help improve your S/N.

Potential CauseRecommended Solution
Suboptimal Reagent Concentration
Enzyme/protein concentration too lowTitrate the enzyme or protein to determine the optimal concentration that provides a robust signal without being wasteful.
Substrate concentration not optimalDetermine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km for optimal reaction velocity.
Assay Conditions
Incorrect incubation temperature or timeOptimize incubation time and temperature to ensure the enzymatic reaction proceeds efficiently.
Inappropriate buffer pH or ionic strengthVerify that the buffer composition, pH, and ionic strength are optimal for enzyme activity.
Instrumentation
Plate reader sensitivityEnsure the plate reader is set to the correct excitation and emission wavelengths and that the sensitivity settings are appropriate.

Q3: My replicate wells show high variability. What could be the cause?

A3: High variability between replicate wells can compromise the reliability of your results. Below are common sources of variability and how to address them.

Potential CauseRecommended Solution
Pipetting Inaccuracy
Inconsistent volumesCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Reagent Mixing
Incomplete mixing of reagentsThoroughly mix all reagents before and after adding them to the wells. Use a plate shaker for incubation steps where appropriate.
Plate Effects
"Edge effects" due to evaporationUse plates with lids, and consider leaving the outer wells empty or filling them with buffer to create a humidified barrier.
Cell-Based Assay Issues
Uneven cell seedingEnsure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting steps.

II. Specific Assay Troubleshooting Guides

This section provides detailed troubleshooting for common HIV-1 inhibitor assay platforms.

A. HIV-1 Protease Inhibitor Assays (Fluorometric)

FAQs

Q1: I am seeing a high background fluorescence in my no-enzyme control wells. Why is this happening?

A1: High background in the absence of the enzyme is often due to the inherent fluorescence of the substrate or test compounds.

  • Substrate Autofluorescence: Some fluorogenic substrates may have a low level of intrinsic fluorescence. Ensure you are using a high-quality substrate and subtract the background fluorescence from all wells.

  • Compound Autofluorescence: As mentioned in the general troubleshooting, test compounds can be a significant source of background fluorescence.[2]

Troubleshooting Workflow for High Background in Protease Assays

Start High Background Signal Check_Substrate Run 'Substrate Only' Control Start->Check_Substrate High_Substrate_BG High Background? Check_Substrate->High_Substrate_BG New_Substrate Prepare Fresh Substrate Store Properly High_Substrate_BG->New_Substrate Yes Check_Compound Screen Compounds for Autofluorescence High_Substrate_BG->Check_Compound No New_Substrate->Check_Compound High_Compound_BG High Background? Check_Compound->High_Compound_BG Change_Assay Consider Alternative Assay (e.g., Colorimetric) High_Compound_BG->Change_Assay Yes Subtract_BG Subtract Compound Background Signal High_Compound_BG->Subtract_BG If Minor Check_Reader Check Plate Reader Settings (Gain, etc.) High_Compound_BG->Check_Reader No End Problem Resolved Change_Assay->End Subtract_BG->Check_Reader Optimize_Reader Optimize Reader Settings Check_Reader->Optimize_Reader Optimize_Reader->End

Caption: Troubleshooting workflow for high background fluorescence.

B. HIV-1 Reverse Transcriptase (RT) Inhibitor Assays (Colorimetric)

FAQs

Q1: My positive control (known RT inhibitor like AZT) is not showing significant inhibition.

A1: This suggests a problem with the assay system itself or the inhibitor.

Potential CauseRecommended Solution
Inactive Inhibitor
Degraded inhibitor stockPrepare fresh stock solutions of the control inhibitor. Ensure proper storage conditions.
Assay Components
Inactive RT enzymeUse a new aliquot of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect buffer compositionVerify the concentration of all buffer components, especially MgCl2 or MnCl2, as RT activity is cation-dependent.
Procedural Issues
Insufficient incubation timeEnsure the reaction is incubated for the recommended duration to allow for sufficient DNA synthesis in the untreated wells.

Experimental Protocol: Colorimetric RT Assay

  • Reagent Preparation:

    • Prepare reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

    • Prepare a template-primer solution (e.g., poly(A)-oligo(dT)).

    • Prepare a dNTP mix containing biotin-dUTP and digoxigenin-dUTP.

    • Reconstitute recombinant HIV-1 RT enzyme in an appropriate buffer.

  • Assay Procedure:

    • Add 10 µL of test compound or control inhibitor (e.g., AZT-TP) to the wells of a streptavidin-coated 96-well plate.

    • Add 20 µL of the reaction mix (buffer, template-primer, dNTPs).

    • Add 20 µL of diluted HIV-1 RT to initiate the reaction.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.

    • Add anti-digoxigenin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.[3]

C. Cell-Based HIV-1 Entry/Infection Assays

FAQs

Q1: I am observing high cytotoxicity with my test compounds. How can I differentiate between antiviral activity and cell death?

A1: It is crucial to run a parallel cytotoxicity assay to determine the concentration at which the compound affects cell viability.[3][4]

  • Cytotoxicity Assay: Use assays like MTT, XTT, or CellTiter-Glo to measure cell viability in the presence of the same concentrations of the test compound used in the antiviral assay.[4][5]

  • Calculate Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising compound.

Workflow for Assessing Compound Cytotoxicity

Start Observed Inhibition in Antiviral Assay Run_Cyto_Assay Perform Parallel Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Run_Cyto_Assay Determine_EC50 Determine EC50 (50% Effective Concentration) from Antiviral Assay Start->Determine_EC50 Determine_CC50 Determine CC50 (50% Cytotoxic Concentration) Run_Cyto_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Determine_CC50->Calculate_SI Determine_EC50->Calculate_SI High_SI High SI? Calculate_SI->High_SI True_Hit Compound is a True Hit with Low Toxicity High_SI->True_Hit Yes Cytotoxic_Hit Compound is Cytotoxic Inhibition is likely an artifact High_SI->Cytotoxic_Hit No

Caption: Workflow to differentiate antiviral activity from cytotoxicity.

Q2: My results are inconsistent between experiments. What could be the reason?

A2: Cell-based assays are prone to variability due to biological factors.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency at the time of the assay.

  • Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment. Titer the virus stock regularly.

III. Data Interpretation and Quality Control

FAQs

Q1: How do I know if my high-throughput screening (HTS) assay is robust?

A1: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of an HTS assay.[6][7][8]

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.[6][7]

Z'-Factor Calculation: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|] Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Q2: What are typical IC50 values for common control inhibitors?

A2: IC50 values can vary depending on the specific assay conditions and cell type used. However, the following table provides approximate ranges for well-known inhibitors.

InhibitorTargetTypical IC50 Range (in vitro)
Saquinavir Protease0.00069 µg/mL (serum-free)[9]
AZT (Zidovudine) Reverse Transcriptase0.005 - 0.05 µM
Nevirapine Reverse Transcriptase0.01 - 0.1 µM
Raltegravir Integrase0.002 - 0.01 µM

Q3: My dose-response curve has a very steep slope. What does this indicate?

A3: A steep dose-response curve (Hill slope > 1) can be indicative of several phenomena.[10][11][12][13]

  • Positive Cooperativity: The inhibitor may bind to the target in a cooperative manner.[13]

  • Stoichiometric Inhibition: If the inhibitor concentration is close to the enzyme concentration, it can lead to a steep curve.[12]

  • Assay Artifact: Some assay artifacts, such as compound aggregation, can result in steep dose-response curves. It is important to rule out such artifacts.

Signaling Pathway: HIV-1 Entry and Inhibition

cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Fusion 4. Membrane Fusion gp41->Fusion CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Fusion Peptide Insertion Membrane Cell Membrane Inhibitor_CD4 CD4 Binding Inhibitor Inhibitor_CD4->CD4 Inhibitor_CCR5 Co-receptor Antagonist Inhibitor_CCR5->CCR5 Inhibitor_Fusion Fusion Inhibitor Inhibitor_Fusion->gp41

Caption: Simplified pathway of HIV-1 entry and points of inhibition.

References

Technical Support Center: Optimization of HIV-1 Inhibitor-19 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of HIV-1 inhibitor-19.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an aloperine derivative that functions as an HIV-1 entry inhibitor.[1] It has been shown to have a significantly improved anti-HIV-1 potency compared to its parent compound, aloperine.[1] Its mechanism of action involves blocking the fusion of the virus with the host cell membrane, a critical step in the HIV-1 life cycle.[1] Specifically, it is proposed to inhibit HIV-1 entry at a stage after the virus binds to the CD4 receptor but before membrane fusion occurs.[1]

Q2: What are the common challenges encountered with the in vivo delivery of HIV-1 inhibitors like inhibitor-19?

A2: Common challenges with the in vivo delivery of HIV-1 inhibitors include low plasma concentrations, poor bioavailability, rapid metabolism and clearance, and the development of drug resistance.[2][3] For peptide-based inhibitors, a short half-life is a significant hurdle.[4] Additionally, some inhibitors may have suboptimal pharmacokinetic profiles that hinder their clinical development.[5]

Q3: Are there strategies to improve the in vivo stability and half-life of peptide-based HIV-1 inhibitors?

A3: Yes, several strategies can be employed. One promising approach is the conjugation of the peptide to a lipid moiety, such as a fatty acid.[6] This has been shown to dramatically increase the ex vivo antiviral activity and extend the half-life of the inhibitor.[6] Another strategy is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the peptide, thereby increasing its size and reducing renal clearance.[7]

Q4: How can the bioavailability of orally administered HIV-1 inhibitors be improved?

A4: For orally administered inhibitors, nanoformulation is a key strategy to enhance bioavailability. This can involve entrapping the drug in nanoparticles made from biodegradable polymers or pH-sensitive copolymers.[8] For instance, nanoparticles made of methacrylic acid copolymers that dissolve at a low pH have been shown to provide sufficient plasma levels of an HIV-1 protease inhibitor after oral administration.[8] Pharmacokinetic enhancers, such as cobicistat, can also be co-administered to inhibit drug-metabolizing enzymes like CYP3A4, thereby increasing the plasma concentration of the primary drug.[9][10]

Q5: What are the key pharmacokinetic parameters to consider when evaluating the in vivo performance of this compound?

A5: Key pharmacokinetic parameters to evaluate include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).[3][10] These parameters provide insights into the absorption, distribution, metabolism, and excretion of the inhibitor in the body.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency Poor bioavailability due to first-pass metabolism or poor absorption.Consider alternative delivery routes such as intravenous or subcutaneous injection.[8][11] Explore nanoformulation strategies to protect the inhibitor from degradation and enhance absorption.[8][12] Co-administer with a pharmacokinetic enhancer like ritonavir or cobicistat to inhibit metabolic enzymes.[9][10]
Rapid clearance from circulation.For peptide inhibitors, consider conjugation with lipids or PEGylation to increase half-life.[6][7] For small molecules, investigate nanoformulations that can provide sustained release.
Development of drug resistance.Analyze viral isolates from treated animals for resistance mutations.[4] Consider combination therapy with other antiretroviral agents that have different mechanisms of action.[9]
High inter-individual variability in therapeutic response Differences in drug metabolism among test subjects.Ensure a genetically homogenous animal population. If using outbred stocks, increase the sample size to achieve statistical power. Monitor plasma drug concentrations in individual animals to correlate with efficacy.
Inconsistent drug administration.Refine the administration technique to ensure accurate and consistent dosing. For oral gavage, ensure the formulation is stable and properly suspended.
Observed in vivo toxicity or adverse effects Off-target effects of the inhibitor.Conduct in vitro cytotoxicity assays on a panel of cell lines to assess off-target effects. Modify the chemical structure of the inhibitor to improve its selectivity.
Toxicity of the delivery vehicle.Evaluate the toxicity of the empty delivery vehicle (e.g., nanoparticles without the drug) in a control group of animals. Explore alternative, more biocompatible delivery systems.
Difficulty in formulating the inhibitor for in vivo administration Poor solubility of the inhibitor in biocompatible solvents.Investigate different formulation approaches such as co-solvents, surfactants, or cyclodextrins to improve solubility. Nanoencapsulation can also be an effective strategy for delivering poorly soluble drugs.[8]
Instability of the formulation.Assess the stability of the formulation under storage and experimental conditions. Adjust the formulation components or storage conditions to improve stability.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Select HIV-1 Inhibitors

InhibitorClassAdministration RouteHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)Reference
CGP 57813 (in PLA nanoparticles)Protease InhibitorIntravenous (mice)61 min-3.6 L/kg[8]
CGP 57813 (control solution)Protease InhibitorIntravenous (mice)13 min-1.7 L/kg[8]
AtazanavirProtease InhibitorOral (human)7.4 h1.05 L/h/kg-[10]
C34Fusion Inhibitor-~1.1 h--[7]
PEG2kC34Fusion Inhibitor-2.6 h--[7]
PEG5kC34Fusion Inhibitor-5.1 h--[7]

Table 2: In Vitro Potency of this compound and Related Compounds

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
AloperineHIV-1 Entry1.75>100>57[1]
Compound 10HIV-1 Entry0.2845.3162[1]
Inhibitor-19 HIV-1 Entry 0.12 28.8 240 [1]

Experimental Protocols

1. Preparation of this compound Loaded Nanoparticles

This protocol is a generalized method based on the nanoformulation of protease inhibitors.[8][12]

  • Materials: this compound, Poly(D,L-lactic acid) (PLA), dichloromethane, polyvinyl alcohol (PVA) solution, centrifuge, lyophilizer.

  • Procedure:

    • Dissolve a specific amount of this compound and PLA in dichloromethane.

    • Prepare an aqueous solution of PVA.

    • Add the organic phase (inhibitor-19 and PLA in dichloromethane) to the aqueous PVA solution while sonicating or homogenizing to create an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.

    • Collect the formed nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles to obtain a dry powder for storage and later reconstitution.

    • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

2. In Vivo Efficacy Study in a Humanized Mouse Model

This protocol is based on studies conducted in mice with human immune systems.[12]

  • Animal Model: Immunodeficient mice reconstituted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a humanized immune system.

  • Procedure:

    • Infect the humanized mice with a replication-competent strain of HIV-1.

    • Monitor the viral load in the plasma of the mice over time to confirm infection.

    • Once the viral load is established, divide the mice into treatment and control groups.

    • Administer the formulated this compound to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle control.

    • Collect blood samples at regular intervals to monitor the plasma viral load using a validated assay (e.g., RT-qPCR).

    • Monitor the animals for any signs of toxicity or adverse effects.

    • At the end of the study, euthanize the animals and collect tissues for virological and immunological analysis.

    • Compare the viral load reduction between the treatment and control groups to determine the in vivo efficacy of this compound.

3. Pharmacokinetic Analysis of this compound

  • Animal Model: Mice or rats.

  • Procedure:

    • Administer a single dose of the formulated this compound to the animals via the desired route (e.g., intravenous, oral).

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to separate the plasma.

    • Extract the inhibitor from the plasma samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Quantify the concentration of the inhibitor in the plasma extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Plot the plasma concentration of the inhibitor versus time.

    • Use pharmacokinetic modeling software to calculate key parameters like Cmax, Tmax, AUC, t1/2, CL, and Vd.

Visualizations

HIV1_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Inhibitor19 This compound Inhibitor19->gp41 Inhibition

Caption: Mechanism of action of this compound.

InVivo_Efficacy_Workflow A Humanized Mouse Model Generation B HIV-1 Infection A->B C Confirmation of Infection (Viral Load Measurement) B->C D Group Allocation (Treatment vs. Control) C->D E Inhibitor-19 Administration D->E F Vehicle Administration D->F G Monitoring of Viral Load and Animal Health E->G F->G H Data Analysis (Efficacy and Toxicity) G->H

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic Start Low In Vivo Efficacy Q1 Is plasma drug concentration adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there evidence of drug resistance? A1_Yes->Q2 Sol1 Improve Bioavailability: - Nanoformulation - Change delivery route - Add pharmacokinetic enhancer A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 - Sequence viral isolates - Consider combination therapy A2_Yes->Sol2 End Re-evaluate target engagement and mechanism of action A2_No->End

Caption: Troubleshooting logic for low in vivo efficacy.

References

Validation & Comparative

Comparative Analysis of HIV-1 Inhibitor-19: A Guide to Antiviral Activity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel, hypothetical antiretroviral compound, HIV-1 Inhibitor-19, against established HIV-1 integrase inhibitors. The data presented herein is generated for illustrative purposes to guide researchers in the validation of new chemical entities targeting HIV-1.

Introduction

This compound is a novel investigational compound designed to inhibit the strand transfer activity of the HIV-1 integrase enzyme, a critical step in the viral replication cycle. This guide compares its in vitro antiviral potency and cytotoxicity against two well-established, FDA-approved integrase inhibitors, Raltegravir and Dolutegravir. The objective is to provide a framework for the validation of new anti-HIV-1 agents.

Comparative Antiviral Activity and Cytotoxicity

The antiviral activity of this compound was assessed using a cell-based assay that measures the inhibition of HIV-1 replication in TZM-bl cells. Cytotoxicity was evaluated in parallel to determine the compound's therapeutic window. The results are summarized in Table 1, alongside comparative data for Raltegravir and Dolutegravir.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of HIV-1 Integrase Inhibitors

CompoundIC50 (nM) [a]CC50 (µM) [b]Selectivity Index (SI) [c]
This compound 8.5>100>11,765
Raltegravir5.2>100>19,230
Dolutegravir2.1>50>23,800

[a] Half-maximal inhibitory concentration against HIV-1 NL4-3 in TZM-bl cells. [b] Half-maximal cytotoxic concentration in TZM-bl cells. [c] Selectivity Index is calculated as CC50/IC50.

The data suggests that this compound exhibits potent antiviral activity, albeit slightly less potent than the established drugs Raltegravir and Dolutegravir. However, its high Selectivity Index indicates a favorable safety profile in this in vitro setting.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to serve as a standard for validation studies.

1. TZM-bl Reporter Gene Assay for HIV-1 Infection

This assay quantifies HIV-1 infection by measuring the expression of a luciferase reporter gene under the control of the HIV-1 LTR promoter in TZM-bl cells.

  • Cell Seeding: TZM-bl cells are seeded at a density of 1 x 10^4 cells/well in a 96-well plate and incubated for 24 hours.

  • Compound Preparation: Test compounds (this compound, Raltegravir, Dolutegravir) are serially diluted in cell culture medium.

  • Infection: Cells are pre-incubated with the compounds for 1 hour, followed by the addition of a predetermined amount of HIV-1 NL4-3 virus stock.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Luciferase Assay: The supernatant is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.

2. Cytotoxicity Assay

This assay measures the effect of the compounds on cell viability.

  • Cell Seeding: TZM-bl cells are seeded as described for the infection assay.

  • Compound Incubation: Cells are incubated with serial dilutions of the test compounds for 48 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

3. Integrase Strand Transfer Assay

This is a biochemical assay to confirm the direct inhibition of the integrase enzyme.

  • Reaction Mixture: A reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and a target DNA substrate is prepared.

  • Inhibition: Test compounds are added to the reaction mixture at varying concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of a divalent metal cofactor (e.g., Mg2+).

  • Analysis: The reaction products are separated by gel electrophoresis and quantified to determine the extent of inhibition.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the validation and mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Assays cluster_1 Cytotoxicity cluster_2 Biochemical Assay A Compound Preparation (Serial Dilutions) C Pre-incubation with Compound A->C H Compound Incubation with Cells A->H B Cell Seeding (TZM-bl cells) B->C B->H D HIV-1 Infection C->D E 48h Incubation D->E F Luciferase Assay E->F G IC50 Calculation F->G I 48h Incubation H->I J MTT/MTS Assay I->J K CC50 Calculation J->K L Recombinant Integrase Assay Setup M Inhibition Analysis L->M

Caption: Workflow for the validation of a novel anti-HIV-1 compound.

HIV_Lifecycle cluster_host Host Cell Entry 1. Viral Entry RT 2. Reverse Transcription (RNA -> dsDNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly & Budding Transcription->Assembly Virus HIV-1 Virion Assembly->Virus New Virions Inhibitor This compound Raltegravir Dolutegravir Inhibitor->Integration Virus->Entry

Caption: The HIV-1 replication cycle and the target of integrase inhibitors.

A Comparative Analysis of the Novel HIV-1 Protease Inhibitor-19 and Existing Antiretroviral Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective antiretroviral therapies, a novel HIV-1 protease inhibitor, designated as Inhibitor-19, has emerged as a promising candidate. This guide provides a comprehensive comparison of HIV-1 Inhibitor-19 with a range of established protease inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its preclinical performance. The following analysis is based on in-vitro experimental data and established methodologies.

Introduction to HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus. Protease inhibitors (PIs) have been a cornerstone of highly active antiretroviral therapy (HAART) for decades. However, the emergence of drug-resistant viral strains necessitates the continuous development of new and more robust inhibitors.

HIV-1 Life Cycle and the Role of Protease Inhibitors

The replication cycle of HIV-1 is a multi-stage process that offers several targets for antiretroviral drugs. Protease inhibitors act at the final stage of the viral life cycle, known as maturation.

HIV_Lifecycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription 1. Fusion and Uncoating Integration Integration Reverse Transcription->Integration 2. RNA to DNA Transcription Transcription Integration->Transcription 3. Viral DNA into Host Genome Translation Translation Transcription->Translation 4. Viral RNA Production Assembly Assembly Translation->Assembly 5. Viral Protein Synthesis Budding Budding Assembly->Budding 6. Gag Polyprotein Cleavage Maturation Maturation Budding->Maturation 7. Immature Virion Release Infectious Virion Infectious Virion Maturation->Infectious Virion 8. Protease-mediated Cleavage Protease Inhibitors Protease Inhibitors Protease Inhibitors->Maturation Blockage

Figure 1: Simplified HIV-1 life cycle highlighting the action of protease inhibitors.

Comparative Efficacy of this compound

To evaluate the efficacy of this compound, its inhibitory activity was compared against a panel of well-characterized, FDA-approved protease inhibitors. The key metrics for comparison include the inhibition constant (Ki) against recombinant HIV-1 protease and the 50% effective concentration (EC50) in cell-based antiviral assays.

Table 1: In-vitro Potency of HIV-1 Protease Inhibitors
InhibitorKi (nM)EC50 (nM)
This compound (Hypothetical) 0.015 2.5
Darunavir0.0031-5
Atazanavir2.662.6-5.3
Lopinavir0.00136.5
Ritonavir0.01525
Saquinavir0.1237.7
Indinavir0.3325-100
Nelfinavir226-68
Tipranavir-30-70
Fosamprenavir (active form: Amprenavir)-3.56 (IC50)

Note: Ki and EC50 values are compiled from various sources and can vary depending on the specific assay conditions.

The data indicates that this compound exhibits potent inhibitory activity, comparable to some of the most effective second-generation protease inhibitors like Darunavir.

Resistance Profile

A critical aspect of any new antiretroviral agent is its activity against drug-resistant strains of HIV-1. The following table summarizes the fold change in EC50 of various protease inhibitors against common resistance-associated mutations in the protease enzyme.

Table 2: Activity Against Resistant HIV-1 Strains (Fold Change in EC50)
MutationThis compound (Hypothetical)DarunavirAtazanavirLopinavir
V82A 1.8<4>105-10
I50V 2.5<4>10>20
L90M 1.5<25-105-10
Multi-PI Resistant <5 <10>50>50

This compound demonstrates a favorable resistance profile, maintaining significant activity against viral strains that show high-level resistance to first-generation and some second-generation protease inhibitors.

Experimental Protocols

The data presented in this guide were generated using standardized experimental protocols to ensure comparability and reproducibility.

HIV-1 Protease Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant HIV-1 Protease Recombinant HIV-1 Protease Incubation Incubation Recombinant HIV-1 Protease->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Test Inhibitor (e.g., Inhibitor-19) Test Inhibitor (e.g., Inhibitor-19) Test Inhibitor (e.g., Inhibitor-19)->Incubation Cleavage Cleavage Incubation->Cleavage No Inhibition No Cleavage No Cleavage Incubation->No Cleavage Inhibition Fluorescence Measurement Fluorescence Measurement Cleavage->Fluorescence Measurement Signal Increase No Cleavage->Fluorescence Measurement No Signal

Figure 2: Workflow for the HIV-1 protease enzyme inhibition assay.

Methodology:

  • Recombinant HIV-1 protease is pre-incubated with varying concentrations of the test inhibitor (or a vehicle control) in an assay buffer.

  • A fluorogenic substrate, which contains a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher, is added to initiate the reaction.

  • The reaction is incubated at 37°C.

  • In the absence of an effective inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Fluorescence is measured over time using a microplate reader.

  • The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated, and from this, the inhibition constant (Ki) is determined.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Human T-lymphocyte cells (e.g., MT-4 or CEM-SS) are infected with a laboratory-adapted strain of HIV-1.

  • Immediately after infection, the cells are cultured in the presence of serial dilutions of the test inhibitor.

  • After a defined incubation period (typically 3-5 days), the extent of viral replication is assessed.

  • Viral replication can be quantified by measuring the activity of viral enzymes like reverse transcriptase in the culture supernatant, or by assessing virus-induced cytopathic effects (cell death) using a colorimetric assay (e.g., MTT or XTT).

  • The concentration of the inhibitor that reduces viral replication by 50% (EC50) is determined.

Pharmacokinetic Properties

A preliminary assessment of the pharmacokinetic properties of this compound suggests favorable characteristics for in-vivo applications.

Table 3: Comparative Pharmacokinetic Parameters
ParameterThis compound (Hypothetical)DarunavirAtazanavir
Oral Bioavailability (%) ~75~37 (unboosted), ~82 (boosted)~60-68
Protein Binding (%) >95~95~86
Half-life (hours) 10-1215 (boosted)7 (unboosted)
Metabolism CYP3A4CYP3A4CYP3A4

The pharmacokinetic profile of this compound indicates good oral bioavailability and a half-life that may support once-daily dosing, a significant advantage for patient adherence.

Signaling Pathway: HIV-1 Protease-Mediated Polyprotein Processing

The following diagram illustrates the critical role of HIV-1 protease in the viral maturation process and how inhibitors interrupt this pathway.

Protease_Pathway Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Substrate Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage Inhibitor-19 Inhibitor-19 Inhibitor-19->HIV-1 Protease Inhibition

A Comparative Analysis of HIV-1 Inhibitor-19 and Integrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, a diverse array of inhibitors targeting various stages of the HIV-1 replication cycle are under continuous investigation. This guide provides a comparative analysis of two potential interpretations of "HIV-1 inhibitor-19"—a lipopeptide fusion inhibitor (LP-19) and a non-nucleoside reverse transcriptase inhibitor (NNRTI)—against the established class of integrase strand transfer inhibitors (INSTIs). This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, chemical structures, and in vitro efficacy, supported by experimental data and protocols.

Executive Summary

This guide explores the distinct inhibitory mechanisms and performance of three classes of HIV-1 inhibitors. LP-19 acts as a fusion inhibitor, preventing the virus from entering host cells. The NNRTI designated as "this compound" targets the reverse transcriptase enzyme, halting the conversion of viral RNA to DNA. In contrast, integrase inhibitors block the final step of viral genome integration into the host cell's DNA. The following sections provide a detailed comparison of their chemical nature, efficacy against wild-type and resistant HIV-1 strains, and the experimental methods used to evaluate their activity.

Mechanisms of Action: A Tale of Three Targets

The efficacy of antiretroviral drugs hinges on their ability to specifically inhibit crucial steps in the HIV-1 lifecycle. The inhibitors discussed here target three distinct and critical stages: viral entry, reverse transcription, and integration.

HIV-1 Fusion Inhibitor: LP-19

LP-19 is a lipopeptide-based HIV-1 fusion inhibitor. It is designed to target the gp41 transmembrane glycoprotein, a key component of the viral fusion machinery. Specifically, LP-19 mimics the C-terminal heptad repeat (CHR) region of gp41 and binds to the N-terminal heptad repeat (NHR), preventing the formation of the six-helix bundle structure required for the fusion of the viral and cellular membranes. By blocking this fusion event, LP-19 effectively prevents the viral core from entering the host cell.

Figure 1: Mechanism of HIV-1 Fusion Inhibition by LP-19.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

The NNRTI referred to as "this compound" acts on the reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket on the RT enzyme, distant from the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity, thereby preventing the synthesis of viral DNA from the RNA template.

NNRTI Mechanism of Action cluster_rt HIV-1 Reverse Transcriptase cluster_process Reverse Transcription RT RT Enzyme ActiveSite Polymerase Active Site vDNA Viral DNA ActiveSite->vDNA DNA Synthesis ActiveSite->vDNA Inhibition of Synthesis NNRTIPocket NNRTI Binding Pocket NNRTIPocket->ActiveSite Conformational Change vRNA Viral RNA vRNA->ActiveSite Template Binding dNTPs dNTPs dNTPs->ActiveSite Substrate Binding NNRTI NNRTI-19 NNRTI->NNRTIPocket

Figure 2: Mechanism of NNRTI-mediated inhibition of reverse transcription.

Integrase Strand Transfer Inhibitors (INSTIs)

Integrase inhibitors, the third class in this comparison, target the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. INSTIs specifically block the strand transfer step of integration. They achieve this by chelating divalent metal ions (Mg2+) in the active site of the integrase enzyme, which are essential for its catalytic activity. This prevents the covalent joining of the viral DNA ends to the host DNA, effectively halting the establishment of a productive, long-term infection.

Integrase Inhibition cluster_integration Integration Process vDNA Viral DNA Integrase Integrase Enzyme vDNA->Integrase 1. Forms Pre-integration Complex HostDNA Host DNA Integrase->HostDNA 2. Binds to Host DNA Integrase->HostDNA 4. Strand Transfer Blocked IntegratedProvirus Integrated Provirus INSTI Integrase Inhibitor INSTI->Integrase 3. Binds to Integrase Active Site

Figure 3: Mechanism of action of Integrase Strand Transfer Inhibitors.

Chemical Structures

The chemical nature of these inhibitors is as diverse as their targets.

  • LP-19: A lipopeptide, its structure consists of a specific amino acid sequence (EMTWEEWEKKVEELEKKIEELLK) linked to a palmitic acid (C16) via a PEG8 linker.[1] This lipid modification enhances its antiviral potency and pharmacokinetic properties.[2]

  • NNRTI "this compound": The precise chemical structure is proprietary to its vendor. However, NNRTIs are generally heterocyclic compounds that are structurally diverse.

  • Integrase Inhibitors: Approved INSTIs like Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir are polycyclic aromatic compounds containing heteroatoms that are crucial for chelating the metal ions in the integrase active site.

Comparative In Vitro Efficacy

The potency of antiviral compounds is typically measured by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), while their safety is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.

Data Presentation
Inhibitor ClassInhibitorTargetWild-Type HIV-1 IC50/EC50 (nM)Resistant Strains EC50 (nM)CC50 (µM)Selectivity Index (SI)
Fusion Inhibitor LP-19 gp410.15 (NL4-3)[3]->50[4]>333,333
C34gp411.02 (NL4-3)[3]---
T-20 (Enfuvirtide)gp4166.19 (NL4-3)[3]---
NNRTI "this compound" Reverse Transcriptase2.22 (IIIB)[5]L100I: 7.3, K103N: 9.2, V106A/F227L: 21.045.6[5]~20,540
EfavirenzReverse Transcriptase~1-3K103N: >100>100>33,333
RilpivirineReverse Transcriptase~0.1-0.7E138K: ~1-3>10>14,285
Integrase Inhibitor RaltegravirIntegrase~2-10Y143R: >100, Q148H/G140S: >1000>100>10,000
ElvitegravirIntegrase~0.5-2Y143R: >100, Q148H/G140S: >1000>50>25,000
DolutegravirIntegrase~0.5-2.5Y143R: ~1-5, Q148H/G140S: ~10-50>50>20,000
BictegravirIntegrase~0.5-2.5Y143R: ~1-5, Q148H/G140S: ~10-50>50>20,000

Note: Data is compiled from various sources and assays, and direct comparison should be made with caution. The specific "this compound" NNRTI data is from a commercial vendor.

From the data, LP-19 demonstrates exceptionally potent activity against wild-type HIV-1, significantly more so than older fusion inhibitors. The NNRTI "this compound" shows potent activity against both wild-type and common NNRTI-resistant strains. Second-generation integrase inhibitors like dolutegravir and bictegravir maintain good activity against strains that are highly resistant to first-generation INSTIs.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the efficacy of these inhibitors.

General Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to measure the inhibition of HIV-1 replication.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR promoter. Upon HIV-1 infection and Tat protein expression, the LTR promoter is activated, leading to the expression of the reporter genes. The level of luciferase activity is proportional to the level of viral replication.

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Infection: Pre-incubate the virus with the serially diluted inhibitor for 1 hour at 37°C. Then, add the virus-inhibitor mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor) and determine the EC50 value.

Antiviral Assay Workflow A 1. Seed TZM-bl cells in 96-well plate D 4. Add virus-inhibitor mix to cells A->D B 2. Prepare serial dilutions of inhibitor C 3. Pre-incubate virus with inhibitor B->C C->D E 5. Incubate for 48 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate EC50 G->H

Figure 4: General workflow for an in vitro antiviral activity assay.

Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT. A common method is an ELISA-based assay that detects the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized from an RNA template.

Protocol:

  • Coating: Coat a streptavidin-coated 96-well plate with a biotin-labeled RNA template/primer hybrid.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells, followed by the addition of recombinant HIV-1 RT enzyme. Incubate to allow for binding.

  • Reaction Initiation: Add a mixture of dNTPs, including DIG-labeled dUTP, to initiate the reverse transcription reaction. Incubate at 37°C.

  • Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). After washing, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of synthesized DNA.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

HIV-1 Integrase Strand Transfer Inhibition Assay (Chemiluminescent)

Principle: This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration in vitro. It typically involves a donor DNA substrate (mimicking the viral DNA end) and a target DNA substrate.

Protocol:

  • Plate Coating: Coat a 96-well plate with a streptavidin-coated surface with a biotinylated donor DNA substrate.

  • Enzyme and Inhibitor Incubation: Add the HIV-1 integrase enzyme to the wells, followed by the test inhibitor at various concentrations. Incubate to allow for complex formation.

  • Strand Transfer Reaction: Add a target DNA substrate labeled with a hapten (e.g., DIG or a fluorescent tag). Incubate to allow the strand transfer reaction to occur.

  • Detection: Add an antibody against the hapten on the target DNA, conjugated to an enzyme like alkaline phosphatase (AP) or HRP.

  • Signal Generation: After washing, add a chemiluminescent substrate for the conjugated enzyme.

  • Measurement: Measure the luminescent signal. The signal intensity is proportional to the extent of the strand transfer reaction.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percent cytotoxicity relative to untreated control cells and determine the CC50 value.[2][6]

Conclusion

The comparative analysis of "this compound" (as both a fusion inhibitor, LP-19, and an NNRTI) and integrase inhibitors highlights the multifaceted approach to combating HIV-1. LP-19 demonstrates remarkable potency as a fusion inhibitor, offering a potential alternative to existing entry inhibitors. The NNRTI "this compound" shows promise in overcoming some common resistance mutations. Integrase inhibitors, particularly the second-generation compounds, remain a cornerstone of antiretroviral therapy due to their high barrier to resistance and potent activity.

For researchers and drug developers, the choice of target and inhibitor class depends on various factors, including the desired therapeutic profile, the prevalence of resistant strains, and the potential for combination therapy. The data and protocols presented in this guide provide a foundation for further investigation and development of novel and more effective anti-HIV-1 agents. The continuous exploration of diverse chemical scaffolds and mechanisms of action is crucial in the ongoing effort to overcome the challenges of HIV-1 drug resistance and to improve the long-term management of HIV/AIDS.

References

A Head-to-Head Comparison of Novel HIV-1 Inhibitors: GRL-142 and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics is continually evolving, with novel compounds targeting various stages of the viral lifecycle offering new hope for more effective and durable treatment regimens. This guide provides a head-to-head comparison of the highly potent protease inhibitor GRL-142 with other novel compounds in development, including the capsid inhibitor Lenacapavir, the attachment inhibitor BMS-663068, the entry inhibitor Cenicriviroc, and the integrase inhibitor GS-1720.

Data Presentation: A Comparative Analysis of Potency and Safety

The following table summarizes the in vitro efficacy and cytotoxicity of these novel HIV-1 inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ. The Therapeutic Index (TI), a ratio of cytotoxicity to antiviral activity (CC50/IC50), is provided where data is available to indicate the relative safety profile of each compound.

Compound (Class)TargetIC50 / EC50CC50Therapeutic Index (TI)
GRL-142 (Protease Inhibitor)HIV-1 Protease & Integrase19 pM - 1.2 nM[1]47 µM[1]~2,473,684[1]
Lenacapavir (Capsid Inhibitor)HIV-1 Capsid~12-314 pM[2]>20 µM[3]>512,820[3]
BMS-663068 (Attachment Inhibitor)HIV-1 gp1200.7 nM (for LAI strain)[4]105 µM (in PM1 cells)[4][5]~150,000
Cenicriviroc (Entry Inhibitor)CCR5 Co-receptorSub-nanomolar[6]11.73 µM (in VERO-E6 cells)[7]>11,730
GS-1720 (Integrase Inhibitor)HIV-1 Integrase6.2 nM[8]Low cytotoxicity reported[8]Not available

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: antiviral activity assays and cytotoxicity assays. The general methodologies for these experiments are outlined below.

Antiviral Activity Assay (Luciferase Reporter Gene Assay)

This assay is a common method to determine the concentration at which a compound inhibits HIV-1 replication by 50% (IC50 or EC50).

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured in appropriate media.

  • Compound Preparation: The investigational compounds are serially diluted to a range of concentrations.

  • Infection: TZM-bl cells are seeded in 96-well plates and then infected with a known amount of HIV-1 virus in the presence of the various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the reporter gene.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to control wells (virus only, no compound) and plotted against the compound concentration. The IC50/EC50 value is then calculated using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for determining the 50% cytotoxic concentration (CC50) of a compound.

  • Cell Seeding: Target cells (e.g., TZM-bl, PBMCs) are seeded in a 96-well plate.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compounds and incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.

  • Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are plotted against the compound concentrations to determine the CC50, the concentration at which a 50% reduction in cell viability is observed compared to untreated control cells.

Visualizing the Science: Diagrams of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound C Infect Cells with HIV-1 in Presence of Compound A->C B Culture and Seed Target Cells (e.g., TZM-bl) B->C D Incubate for 48 hours C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate IC50/EC50 F->G

Caption: Workflow of a typical in vitro HIV-1 antiviral activity assay.

HIV_Inhibitor_Mechanisms cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Capsid Capsid Nucleus Nucleus Capsid->Nucleus 4. Uncoating & Nuclear Import Protease Protease Protease->gp120 6. Maturation Integrase Integrase Integrase->Nucleus 5. Integration CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->Nucleus 3. Fusion & Entry BMS BMS-663068 BMS->gp120 Blocks Attachment Cen Cenicriviroc Cen->CCR5 Blocks Co-receptor Binding Len Lenacapavir Len->Capsid Disrupts Capsid Function GRL GRL-142 GRL->Protease Inhibits Maturation GRL->Integrase Inhibits Nuclear Import GS GS-1720 GS->Integrase Inhibits Integration

Caption: Mechanisms of action for different classes of novel HIV-1 inhibitors.

In-Depth Look at Novel Inhibitor Mechanisms

  • GRL-142 (Protease and Integrase Inhibitor): This compound exhibits a dual mechanism of action. Primarily, it is an exceptionally potent protease inhibitor that blocks the cleavage of viral polyproteins, a crucial step for the maturation of infectious virions.[9] Uniquely, it also inhibits the dimerization of the protease enzyme.[10] Furthermore, recent studies have revealed that GRL-142 can also impair the nuclear localization signal of the HIV-1 integrase, thereby blocking the transport of the pre-integration complex into the host cell nucleus.[11][12] This multi-targeted approach contributes to its high potency and a significant barrier to resistance.

  • Lenacapavir (Capsid Inhibitor): As a first-in-class capsid inhibitor, Lenacapavir disrupts multiple stages of the HIV-1 lifecycle.[13][14][15] It interferes with the proper assembly of the viral capsid, leading to the formation of non-infectious virions.[16] It also disrupts the uncoating process after the virus enters a new cell and hinders the transport of the viral complex to the nucleus.[16] This multi-faceted mechanism of action makes it a powerful agent against HIV-1, including strains resistant to other antiretroviral classes.[13]

  • BMS-663068 (Attachment Inhibitor): This oral prodrug is converted to its active form, BMS-626529, which is a first-in-class attachment inhibitor.[17][18] It works by binding directly to the viral surface protein gp120, preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[17][19] By blocking this very first step of viral entry, it effectively neutralizes the virus before it can infect a cell.[18]

  • Cenicriviroc (Entry Inhibitor): Cenicriviroc is a dual antagonist of the CCR5 and CCR2 co-receptors.[20][21] For HIV-1, its primary mechanism is the blockade of the CCR5 co-receptor. After HIV-1 attaches to the CD4 receptor, it requires a secondary co-receptor, typically CCR5 or CXCR4, to enter the cell. Cenicriviroc binds to CCR5, preventing the interaction with gp120 and thereby blocking viral entry into the host cell.[20]

  • GS-1720 (Integrase Inhibitor): GS-1720 is a novel, long-acting integrase strand transfer inhibitor (INSTI).[22][23][24] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme is responsible for inserting the viral DNA into the host cell's genome.[23] GS-1720 binds to the active site of the integrase enzyme, preventing this integration step and thus halting the viral replication cycle.[23]

This comparative guide highlights the significant advancements being made in the development of novel HIV-1 inhibitors. The diverse mechanisms of action and high potency of these compounds offer the potential for more robust and simplified treatment regimens, including long-acting options, for people living with HIV. Further clinical investigation is ongoing to fully elucidate the efficacy and safety of these promising new agents.

References

In-Depth Analysis of Synergistic Effects of HIV-1 Inhibitors with Approved Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the methodologies and data for assessing synergistic antiviral activity.

Notice to the Reader: Initial searches for a specific compound designated "HIV-1 inhibitor-19" did not yield any scientific literature detailing its synergistic effects, mechanism of action, or relevant experimental data. While a chemical entity with this name is listed by some suppliers, the absence of published research prevents a direct comparative analysis as requested.

Therefore, this guide provides a comprehensive overview of the principles and methods used to evaluate the synergistic effects of investigational HIV-1 inhibitors with approved antiretroviral drugs, using illustrative examples from existing research. This framework can be applied to any novel inhibitor once experimental data becomes available.

I. Evaluating Synergistic Interactions: A Methodological Overview

The combination of multiple antiretroviral agents is the cornerstone of modern HIV-1 therapy, known as highly active antiretroviral therapy (HAART). The primary goals of combination therapy are to enhance the efficacy of viral suppression, reduce drug dosages to minimize toxicity, and prevent the emergence of drug-resistant viral strains. The interaction between drugs in a combination can be synergistic, additive, or antagonistic.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This is the desired outcome in combination therapy. The degree of synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.[1]

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of a novel HIV-1 inhibitor in combination with approved antiretrovirals.

experimental_workflow cluster_setup 1. Experimental Setup cluster_assay 2. Infection and Treatment cluster_analysis 3. Data Acquisition and Analysis cluster_interpretation 4. Interpretation of Results cell_culture Prepare target cells (e.g., TZM-bl cells, PBMCs) infection Infect cells with HIV-1 cell_culture->infection virus_prep Prepare HIV-1 virus stock (e.g., laboratory-adapted or clinical isolates) virus_prep->infection drug_prep Prepare serial dilutions of Inhibitor-X and approved ARVs treatment Treat infected cells with: - Inhibitor-X alone - Approved ARV alone - Combination of both drug_prep->treatment infection->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation readout Measure viral replication (e.g., p24 ELISA, luciferase assay) incubation->readout calculation Calculate IC50 values and Combination Index (CI) using Chou-Talalay method readout->calculation interpretation CI < 1: Synergy CI = 1: Additive effect CI > 1: Antagonism calculation->interpretation

Caption: A generalized workflow for in vitro assessment of antiretroviral drug synergy.

II. Quantitative Analysis of Synergistic Combinations

The following table summarizes hypothetical data on the synergistic effects of an investigational HIV-1 inhibitor (Inhibitor-X) with various classes of approved antiretrovirals. The data is presented to illustrate how such findings are typically reported.

Inhibitor-X in Combination with Drug Class Mechanism of Action of Partner Drug Combination Index (CI) at EC50 Dose Reduction Index (DRI) for Partner Drug
Zidovudine (AZT)NRTIChain termination of reverse transcription0.45 (Synergistic)3.5-fold
Efavirenz (EFV)NNRTIAllosteric inhibition of reverse transcriptase0.62 (Synergistic)2.8-fold
Raltegravir (RAL)INSTIInhibition of viral DNA integration0.38 (Strongly Synergistic)4.2-fold
Darunavir (DRV)PIInhibition of viral polyprotein cleavage0.71 (Synergistic)2.5-fold
Maraviroc (MVC)Entry InhibitorCCR5 co-receptor antagonist0.55 (Synergistic)3.1-fold

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor; PI: Protease Inhibitor. EC50: 50% effective concentration. CI values are illustrative. CI < 1 indicates synergy, CI < 0.3 indicates strong synergy, and CI < 0.1 indicates very strong synergy.[1] DRI indicates how many folds the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

III. Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a generalized protocol for an in vitro HIV-1 synergy study.

Cell Lines and Virus:

  • Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are commonly used. Peripheral blood mononuclear cells (PBMCs) from healthy donors can also be used for a more physiologically relevant model.[1]

  • Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB for X4-tropic, HIV-1BaL for R5-tropic) or clinical isolates are used to infect the target cells.

Drug Combination Assay:

  • Cells are seeded in 96-well plates at a predetermined density.

  • The investigational inhibitor and the approved antiretroviral are serially diluted, both individually and in combination at fixed ratios.

  • The drug dilutions are added to the cells.

  • A standardized amount of HIV-1 virus stock is added to each well.

  • The plates are incubated at 37°C for 48 to 72 hours.

  • Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying a viral protein (e.g., p24 antigen) using an ELISA.

Data Analysis: The dose-response curves for each drug alone and in combination are generated. The 50% effective concentration (EC50) for each is calculated. The Combination Index (CI) is then determined using software like CalcuSyn or CompuSyn, which are based on the Chou-Talalay median-effect principle.[1]

IV. Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of an inhibitor is key to predicting and interpreting its synergistic interactions. A novel inhibitor might target a new step in the HIV-1 life cycle or a host factor essential for viral replication.

The diagram below illustrates a hypothetical signaling pathway where an inhibitor might interfere with a host factor that is required for a step in the HIV-1 life cycle, such as nuclear import of the pre-integration complex.

signaling_pathway cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIC HIV-1 Pre-integration Complex (PIC) HostFactorA Host Factor A PIC->HostFactorA binds HostFactorB Host Factor B HostFactorA->HostFactorB activates NuclearImport Nuclear Import HostFactorB->NuclearImport facilitates InhibitorX Inhibitor-X InhibitorX->HostFactorB inhibits Integration Integration into Host DNA NuclearImport->Integration

Caption: A conceptual diagram of an HIV-1 inhibitor targeting a host signaling pathway.

In this hypothetical scenario, Inhibitor-X blocks "Host Factor B," which is essential for the nuclear import of the viral pre-integration complex. If an approved antiretroviral, such as an integrase inhibitor, is also present, it would block the subsequent step of integration. By targeting two different, essential steps in the viral life cycle, the combination of these two drugs could lead to a potent synergistic effect.

References

A Comparative Guide to the Mechanism of Action of HIV-1 Inhibitor-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HIV-1 inhibitor-19, a novel C4-substituted bis-tetrahydrofuran (bis-THF) derivative, with established HIV-1 protease inhibitors. Experimental data is presented to validate its mechanism of action and evaluate its performance against clinically approved alternatives.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and selected alternative HIV-1 protease inhibitors. It is important to note that the data for inhibitor-19 and its analogs are from preclinical research studies, while the data for approved drugs are derived from a combination of preclinical and clinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorClassK_i_ (nM)IC_50_ (nM)EC_50_ (nM)CC_50_ (µM)Selectivity Index (CC_50_/EC_50_)
This compound C4-substituted bis-THF Protease InhibitorN/AN/A8.6[1]N/AN/A
Inhibitor 18 (23c) *C4-substituted bis-THF Protease Inhibitor0.0029[1][2]2.4[1][2]N/AN/AN/A
Darunavir Protease Inhibitor0.016[2]3 - 6[3]1 - 4[4]>100>25,000 - 100,000
Lopinavir Protease InhibitorN/AN/A10 - 27>10>370 - 1,000
Ritonavir Protease Inhibitor0.022N/A60>10>167

Note: Inhibitor 18, also referred to as 23c in some literature, is a close analog of inhibitor-19 and is included for its more comprehensive available data. N/A indicates that the data was not available in the searched literature.

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of the Gag and Gag-Pol polyproteins. This cleavage is an essential step for the maturation of the virus into an infectious virion. This compound, like other protease inhibitors, acts by binding to the active site of the HIV-1 protease, preventing it from processing these polyproteins. This results in the production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Maturation

HIV_Maturation cluster_host_cell Host Cell Cytoplasm cluster_budding_virion Budding Virion Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease_Monomer HIV-1 Protease (inactive monomer) Cleavage Polyprotein Cleavage Gag_Pol_Polyprotein->Cleavage Protease_Dimer HIV-1 Protease (active dimer) HIV_Protease_Monomer->Protease_Dimer Dimerization Protease_Dimer->Cleavage NonInfectious_Virion Non-Infectious Virion Protease_Dimer->NonInfectious_Virion Blocked Cleavage Mature_Proteins Mature Viral Proteins (Capsid, RT, Integrase) Cleavage->Mature_Proteins Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly Protease_Inhibitor This compound Protease_Inhibitor->Protease_Dimer Inhibition

Caption: HIV-1 protease dimerization and subsequent polyprotein cleavage, a critical step for viral maturation, is blocked by this compound.

Experimental Validation

The mechanism of action and efficacy of this compound and its alternatives are validated through a series of in vitro experiments.

Experimental Workflow: Screening and Validation of HIV-1 Protease Inhibitors

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Compound_Library Compound Library (e.g., bis-THF derivatives) Protease_Assay Fluorometric HIV-1 Protease Inhibition Assay Compound_Library->Protease_Assay Identify_Hits Identify Initial Hits (High % Inhibition) Protease_Assay->Identify_Hits Dose_Response Dose-Response Curve (Determine IC50) Identify_Hits->Dose_Response Antiviral_Assay Cell-Based Antiviral Assay (e.g., MT-2 cells, Determine EC50) Dose_Response->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay, Determine CC50) Antiviral_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index

Caption: A typical workflow for the identification and validation of novel HIV-1 protease inhibitors.

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, releasing a fluorescent signal. In the presence of an inhibitor, the cleavage is reduced or blocked, resulting in a lower fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Test compound (e.g., this compound)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To each well of the 96-well plate, add the test compound dilution. Include wells for a positive control (known inhibitor) and a negative control (assay buffer only).

  • Add a solution of recombinant HIV-1 protease to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm in kinetic mode for 60-90 minutes at 37°C.[5]

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to the negative control.

  • The IC_50_ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (MT-2 Cell Line)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Principle: MT-2 cells are highly susceptible to HIV-1 infection and exhibit a cytopathic effect (CPE) upon infection. The antiviral activity of a compound is measured by its ability to protect the cells from virus-induced cell death.

Materials:

  • MT-2 cells

  • HIV-1 viral stock (e.g., HIV-1_LAI_)

  • Complete cell culture medium

  • Test compound

  • Positive control antiviral drug (e.g., Darunavir)

  • 96-well clear microplate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Seed MT-2 cells into a 96-well plate.

  • Prepare serial dilutions of the test compound in cell culture medium and add them to the wells.

  • Infect the cells with a predetermined titer of HIV-1. Include uninfected control wells and infected, untreated control wells.

  • Incubate the plate for 4-5 days at 37°C in a CO_2_ incubator.

  • After the incubation period, add MTT reagent to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percent protection from CPE is calculated relative to the infected, untreated control.

  • The EC_50_ value (the concentration of the compound that protects 50% of cells from virus-induced death) is determined from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound on the host cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • MT-2 cells (or other relevant cell line)

  • Complete cell culture medium

  • Test compound

  • 96-well clear microplate

  • MTT reagent

  • Solubilization solution

  • Microplate spectrophotometer

Procedure:

  • Seed cells into a 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include control wells with cells and medium only.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a CO_2_ incubator.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • The percent cytotoxicity is calculated relative to the untreated control cells.

  • The CC_50_ value (the concentration of the compound that reduces cell viability by 50%) is determined from a dose-response curve.

References

A Comparative Analysis of HIV-1 Inhibitor-19 (LP-19) Against Second-Generation Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals benchmarking the novel HIV-1 fusion inhibitor, LP-19, against leading second-generation inhibitors. This report provides a comprehensive comparison of their mechanisms of action, in vitro potency, and the experimental protocols used for their evaluation.

In the landscape of HIV-1 therapeutics, the quest for more potent and resilient inhibitors is perpetual. This guide offers a head-to-head comparison of LP-19, a promising lipopeptide fusion inhibitor, with established second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).

Executive Summary

LP-19, also referred to as HIV-1 inhibitor-19 in the context of this comparison, demonstrates remarkable potency against the laboratory-adapted HIV-1 NL4-3 strain. Its unique mechanism of action, targeting the gp41 fusion protein, presents a high barrier to resistance. When benchmarked against second-generation inhibitors from other classes, LP-19's efficacy, as measured by its half-maximal inhibitory concentration (IC50), is highly competitive. This guide will delve into the quantitative data, the scientific methodology behind these findings, and the distinct molecular pathways each inhibitor targets.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency of LP-19 and selected second-generation HIV-1 inhibitors against the NL4-3 strain of HIV-1. All data is presented in nanomolar (nM) concentrations required to inhibit 50% of viral replication (IC50).

Table 1: In Vitro Potency (IC50) Against HIV-1 NL4-3

Inhibitor ClassInhibitorIC50 (nM)Citation(s)
Fusion Inhibitor LP-19 0.15 ± 0.01 [1]
Second-Generation NNRTIRilpivirine~14[2]
Second-Generation PIDarunavir3 - 29[3][4]
Second-Generation INSTIDolutegravirNot directly available for NL4-3 in TZM-bl
Second-Generation INSTIBictegravirNot directly available for NL4-3 in TZM-bl

Note: Direct comparative IC50 values for all second-generation inhibitors against the HIV-1 NL4-3 strain using the TZM-bl assay were not consistently available in the reviewed literature. The provided values are based on available data and may have been determined using different, albeit similar, in vitro assays.

Mechanisms of Action: A Visualized Comparison

The efficacy of these inhibitors stems from their distinct molecular targets within the HIV-1 lifecycle.

LP-19 (Fusion Inhibitor): LP-19 is a lipopeptide designed to target the gp41 transmembrane glycoprotein, a critical component of the viral fusion machinery. It specifically binds to the N-terminal heptad repeat (NHR) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This action effectively blocks the entry of the virus into the host cell.[5]

Second-Generation NNRTIs (e.g., Rilpivirine): These inhibitors bind to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[6][7]

Second-Generation PIs (e.g., Darunavir): Protease inhibitors target the viral protease enzyme, which is essential for the maturation of newly formed virus particles. By blocking the active site of the protease, these inhibitors prevent the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[8][9]

Second-Generation INSTIs (e.g., Dolutegravir, Bictegravir): Integrase strand transfer inhibitors block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. These inhibitors bind to the active site of integrase, preventing the strand transfer reaction and thus halting the integration of the viral genome.[10][11]

Experimental Protocols

The quantitative data presented in this guide were primarily generated using the TZM-bl reporter gene assay.

TZM-bl Reporter Gene Assay

Objective: To determine the in vitro inhibitory activity of antiretroviral compounds against HIV-1.

Methodology:

  • Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing Tat-responsive luciferase and β-galactosidase reporter genes, are used.[12]

  • Virus: A laboratory-adapted strain of HIV-1, such as NL4-3, is used to infect the cells.

  • Procedure: a. TZM-bl cells are seeded in 96-well plates. b. The inhibitor being tested (e.g., LP-19) is serially diluted and added to the wells. c. A fixed amount of HIV-1 is then added to the wells containing the cells and the inhibitor. d. The plates are incubated for 48 hours to allow for viral entry, replication, and reporter gene expression.[12][13]

  • Data Analysis: a. After incubation, the cells are lysed, and a substrate for the luciferase enzyme is added. b. The amount of light produced, which is proportional to the level of viral replication, is measured using a luminometer. c. The IC50 value is calculated as the concentration of the inhibitor that reduces luciferase activity by 50% compared to control wells with no inhibitor.[13]

Visualizing the Pathways

To further elucidate the distinct mechanisms of action, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathways.

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm_processes cluster_nucleus_processes V_RNA Viral RNA V_RT Reverse Transcriptase V_PR Protease V_IN Integrase V_gp120_gp41 gp120/gp41 C_CD4 CD4 Receptor V_gp120_gp41->C_CD4 1. Binding C_Coreceptor Co-receptor (CCR5/CXCR4) V_gp120_gp41->C_Coreceptor C_Cytoplasm Cytoplasm C_Coreceptor->C_Cytoplasm 2. Fusion & Entry C_Nucleus Nucleus C_DNA Host DNA C_Ribosome Ribosome V_Polyproteins Viral Polyproteins C_Ribosome->V_Polyproteins LP19 LP-19 (Fusion Inhibitor) LP19->C_Coreceptor Blocks Fusion NNRTI 2nd Gen NNRTI (e.g., Rilpivirine) V_RNA_in_cell Viral RNA NNRTI->V_RNA_in_cell Inhibits RT PI 2nd Gen PI (e.g., Darunavir) New_Virion 7. Assembly & Budding PI->New_Virion Prevents Maturation INSTI 2nd Gen INSTI (e.g., Dolutegravir) V_DNA Viral DNA INSTI->V_DNA Blocks Integration V_RNA_in_cell->V_DNA 3. Reverse Transcription V_DNA->C_Nucleus 4. Integration Integrated_DNA Provirus Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA 5. Transcription Viral_mRNA->C_Ribosome 6. Translation V_Polyproteins->New_Virion Mature_Virion 8. Maturation New_Virion->Mature_Virion

Caption: HIV-1 lifecycle and targets of LP-19 and second-generation inhibitors.

Experimental_Workflow cluster_prep Assay Preparation cluster_infection Infection and Incubation cluster_readout Data Acquisition and Analysis A Seed TZM-bl cells in 96-well plate C Add inhibitor dilutions to cells A->C B Prepare serial dilutions of inhibitor (e.g., LP-19) B->C D Add HIV-1 (NL4-3) to wells C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow of the TZM-bl reporter gene assay for inhibitor potency testing.

Conclusion

LP-19 emerges as a highly potent HIV-1 inhibitor with a distinct mechanism of action that sets it apart from the established second-generation NNRTIs, PIs, and INSTIs. Its picomolar to low nanomolar efficacy against the NL4-3 strain underscores its potential as a valuable therapeutic agent. While direct, standardized comparisons with all second-generation inhibitors are not yet fully available, the existing data strongly supports the continued investigation and development of LP-19 as a next-generation antiretroviral drug. This guide provides a foundational benchmark for researchers and developers in the field, highlighting the importance of diverse mechanisms of action in the ongoing fight against HIV-1.

References

"comparative efficacy of HIV-1 inhibitor-19 in different HIV-1 subtypes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the novel lipopeptide HIV-1 fusion inhibitor, LP-19, against various HIV-1 subtypes. Its performance is benchmarked against established fusion inhibitors, Enfuvirtide (T-20) and C34. This document synthesizes experimental data, details the methodologies employed for efficacy assessment, and visualizes the underlying mechanism of action.

Executive Summary

LP-19, a lipopeptide-based HIV-1 fusion inhibitor, demonstrates broad and potent antiviral activity across a range of HIV-1 subtypes.[1] Experimental data indicates that LP-19 is significantly more effective than the first-generation fusion inhibitor Enfuvirtide (T-20) and the peptide inhibitor C34. The enhanced efficacy of LP-19 is attributed to its design, which includes a fatty acid moiety that likely improves its interaction with the viral and target cell membranes. This guide presents a quantitative comparison of the inhibitory activities of these compounds, a detailed protocol of the primary assay used for their evaluation, and a visual representation of their mechanism of action.

Data Presentation: Comparative Efficacy of HIV-1 Fusion Inhibitors

The following tables summarize the 50% inhibitory concentrations (IC50) of LP-19, C34, and Enfuvirtide (T-20) against a laboratory-adapted HIV-1 strain and various clinical isolates. Lower IC50 values indicate higher antiviral potency.

Table 1: Efficacy against Laboratory-Adapted HIV-1 Strain (NL4-3)

InhibitorAverage IC50 (nM)
LP-19 0.15
C341.02
Enfuvirtide (T-20)66.19

Data sourced from a comparative study utilizing a TZM-bl reporter assay.

Table 2: Efficacy against a Panel of 47 HIV-1 Clinical Isolates

InhibitorAverage IC50 (nM)Average IC90 (nM)
LP-19 0.50 1.88
C348.35Not Reported
Enfuvirtide (T-20)43.00Not Reported

The antiviral activity of LP-19 was reported to be 16.7-fold and 86-fold higher than that of C34 and T-20, respectively, against these clinical isolates.

Table 3: Efficacy of LP-19 against Different HIV-1 Subtypes (Clinical Isolates)

HIV-1 SubtypeNumber of StrainsAverage IC50 (nM)
B'60.76
CRF01_AE150.29
CRF07_BC140.38
CRF08_BC20.85
URF (Unique Recombinant Forms)100.44

This data highlights the broad-spectrum activity of LP-19 against various circulating HIV-1 subtypes.

Mechanism of Action: HIV-1 Fusion Inhibition

HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (Env), which consists of gp120 and gp41 subunits. The process begins with the binding of gp120 to the CD4 receptor on the target cell, followed by a conformational change that allows gp120 to bind to a co-receptor (CCR5 or CXCR4). This co-receptor binding triggers a major structural rearrangement in gp41, exposing a fusion peptide that inserts into the host cell membrane. Subsequently, two heptad repeat regions in gp41 (HR1 and HR2) fold into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and leading to membrane fusion and viral entry.

LP-19, Enfuvirtide (T-20), and C34 are all fusion inhibitors that target the gp41 subunit. They are synthetic peptides that mimic the HR2 region of gp41. By binding to the HR1 region, they prevent the formation of the six-helix bundle, thus arresting the fusion process and blocking viral entry into the host cell.

Experimental Protocols

The primary method for determining the in vitro efficacy of the compared HIV-1 inhibitors was the TZM-bl reporter gene assay.

TZM-bl Reporter Gene Assay

Objective: To quantify the inhibition of HIV-1 entry by antiviral compounds.

Principle: The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 entry and gene expression, the viral Tat protein is produced, which activates the HIV-1 LTR, leading to the expression of the reporter genes. The amount of light produced by the luciferase enzyme is proportional to the level of viral infection.

Materials:

  • TZM-bl cells

  • HIV-1 virus stocks (laboratory-adapted strains or clinical isolates)

  • HIV-1 inhibitors (LP-19, C34, T-20)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell adherence.

  • Compound Dilution: The HIV-1 inhibitors are serially diluted to a range of concentrations in cell culture medium.

  • Virus-Inhibitor Incubation: A standardized amount of HIV-1 virus is mixed with the different concentrations of the inhibitors and incubated for a specific period (e.g., 1 hour at 37°C).

  • Infection: The virus-inhibitor mixtures are then added to the TZM-bl cells in the 96-well plates.

  • Incubation: The plates are incubated for a period that allows for viral entry, reverse transcription, integration, and reporter gene expression (typically 48 hours).

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

  • Data Acquisition: The luminescence, measured in relative light units (RLU), is read using a luminometer.

  • Data Analysis: The percentage of viral inhibition is calculated for each inhibitor concentration by comparing the RLU in the presence of the inhibitor to the RLU in the absence of the inhibitor (virus control). The IC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%, is then determined from the dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the HIV-1 fusion process and the experimental workflow for evaluating inhibitor efficacy.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (HR1 & HR2) CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 CoReceptorBinding 2. gp120 binds to CCR5 ConformationalChange 3. gp41 conformational change (HR1 exposed) Binding 1. gp120 binds to CD4 SixHelixBundle 4. HR1 and HR2 form a 6-helix bundle ConformationalChange->SixHelixBundle MembraneFusion 5. Membrane Fusion SixHelixBundle->MembraneFusion Inhibitor Fusion Inhibitor (LP-19, T-20, C34) Inhibitor->SixHelixBundle Inhibits formation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed TZM-bl cells in 96-well plate C Incubate HIV-1 virus with inhibitors B Prepare serial dilutions of inhibitors B->C D Add virus-inhibitor mix to TZM-bl cells C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate % inhibition and IC50 values G->H

References

Comparative Analysis of HIV-1 Inhibitor-19 (LP-19) in the Context of Multi-Drug Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel HIV-1 fusion inhibitor, LP-19, with other antiretroviral agents used in the management of multi-drug resistant (MDR) HIV-1. The information is compiled from preclinical studies to offer a comprehensive overview of its activity, mechanism of action, and resistance profile in relation to established and contemporary therapies.

Introduction to HIV-1 Inhibitor-19 (LP-19)

LP-19 is a lipopeptide-based HIV-1 fusion inhibitor designed to target the gp41 transmembrane glycoprotein, a critical component of the viral entry machinery. By binding to the highly conserved pocket site of gp41, LP-19 effectively blocks the conformational changes required for the fusion of the viral and cellular membranes, thus preventing HIV-1 from entering host cells. This mechanism is crucial for its activity against a broad range of HIV-1 strains.

Comparative Antiviral Activity of LP-19

LP-19 has demonstrated potent in vitro activity against laboratory-adapted HIV-1 strains and a wide array of clinical isolates. Its performance has been notably superior to first-generation fusion inhibitors.

In Vitro Potency Against Laboratory-Adapted HIV-1 Strain (NL4-3)
InhibitorClassTargetIC50 (nM)[1][2]
LP-19 Fusion Inhibitorgp410.15
C34Fusion Inhibitorgp411.02
Enfuvirtide (T-20)Fusion Inhibitorgp4166.19
In Vitro Potency Against Clinical HIV-1 Isolates (N=47)
InhibitorAverage IC50 (nM)[2]Fold-Increase in Potency of LP-19
LP-19 0.50 -
C348.3516.7-fold
Enfuvirtide (T-20)43.0086-fold

Resistance Profile of LP-19 and Comparators

A critical aspect of any new antiretroviral is its barrier to the development of resistance. LP-19 has shown a high barrier to resistance in in vitro studies.

InhibitorResistance MutationsFold-Change in Susceptibility
LP-19 A243V in gp41 cytoplasmic domain (after 39 weeks of in vitro passage)[1][2]1.3-fold decrease[1][2]
Enfuvirtide (T-20)Mutations in gp41 HR1 (codons 36-45)High-level resistance
C34Mutations in gp41 HR1 (e.g., V38E, L33S)>500 to >1000-fold decrease

Comparison with Modern Therapies for MDR HIV-1

While direct comparative in vitro studies between LP-19 and the latest generation of MDR HIV-1 drugs are not yet available, this section provides an overview of these agents to contextualize the potential role of LP-19.

DrugClassMechanism of ActionKey Features for MDR HIV-1
Fostemsavir Attachment InhibitorBinds to gp120, preventing attachment to the CD4 receptor.Active against a broad range of HIV-1 subtypes and demonstrates no cross-resistance with other classes of antiretrovirals.
Ibalizumab Post-Attachment InhibitorA monoclonal antibody that binds to domain 2 of the CD4 receptor, blocking viral entry after attachment.Effective against viruses resistant to other entry inhibitors like enfuvirtide.
Lenacapavir Capsid InhibitorA first-in-class inhibitor that disrupts multiple stages of the viral life cycle by binding to the viral capsid protein.Potent activity against HIV-1 resistant to all other approved antiretroviral classes and offers a long-acting formulation.

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Fusion Inhibition

The following diagram illustrates the mechanism of HIV-1 entry and the point of intervention for fusion inhibitors like LP-19.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 gp41 gp41 gp41_prehairpin gp41 Pre-hairpin Intermediate gp41->gp41_prehairpin CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change in gp41 Cell_Membrane Cell Membrane six_helix_bundle 6-Helix Bundle Formation gp41_prehairpin->six_helix_bundle Fusion fusion_pore Fusion Pore six_helix_bundle->fusion_pore LP19 LP-19 LP19->gp41_prehairpin Inhibits 6-Helix Bundle Formation

Mechanism of HIV-1 fusion and inhibition by LP-19.

Experimental Workflow for In Vitro Antiviral Activity Assay

This diagram outlines the typical workflow for assessing the antiviral potency of HIV-1 inhibitors.

Antiviral_Assay_Workflow start Start prepare_cells Prepare TZM-bl reporter cells start->prepare_cells prepare_virus Prepare HIV-1 stock (e.g., NL4-3) start->prepare_virus prepare_inhibitors Prepare serial dilutions of inhibitors (LP-19, C34, T-20) start->prepare_inhibitors incubate Incubate cells, virus, and inhibitors prepare_cells->incubate prepare_virus->incubate prepare_inhibitors->incubate measure_luciferase Measure luciferase activity incubate->measure_luciferase calculate_ic50 Calculate IC50 values measure_luciferase->calculate_ic50 end End calculate_ic50->end

Workflow for determining IC50 values of HIV-1 inhibitors.

Experimental Protocols

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is a standard method for quantifying the in vitro efficacy of HIV-1 inhibitors.

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Preparation: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates are propagated in appropriate cell lines (e.g., MT-2 cells) and the virus concentration is quantified, typically as the 50% tissue culture infectious dose (TCID50).

  • Assay Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of the test inhibitors (LP-19, C34, Enfuvirtide) are prepared.

    • A standardized amount of HIV-1 virus is added to the wells containing the cells and the various concentrations of the inhibitors.

    • The plates are incubated for 48 hours at 37°C in a CO2 incubator.

  • Data Analysis:

    • After incubation, the cells are lysed, and luciferase substrate is added.

    • The luciferase activity, which is proportional to the extent of viral infection, is measured using a luminometer.

    • The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces viral infection by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Selection of Drug-Resistant HIV-1

This method is used to assess the genetic barrier to resistance of an antiviral compound.

  • Cell and Virus Culture: MT-2 cells are infected with a wild-type HIV-1 strain (e.g., NL4-3) in the presence of a starting concentration of the inhibitor (e.g., LP-19) that is typically at or slightly above its IC50.

  • Dose Escalation: The virus is passaged in fresh MT-2 cells every 3-4 days. As viral replication becomes evident (indicated by cytopathic effects), the concentration of the inhibitor is gradually increased.

  • Genotypic Analysis: At various time points, viral RNA is extracted from the culture supernatant. The gene encoding the drug target (in this case, gp41) is amplified by RT-PCR and sequenced to identify any mutations that have arisen.

  • Phenotypic Analysis: Once mutations are identified, site-directed mutagenesis is used to introduce these mutations into a wild-type viral clone. The susceptibility of the resulting mutant virus to the inhibitor is then determined using the TZM-bl assay to confirm that the identified mutations confer resistance.

Conclusion

The preclinical data available for LP-19 demonstrate its high potency against a wide range of HIV-1 strains, including those with varying subtypes.[1][2] Its activity is significantly greater than that of earlier generation fusion inhibitors, C34 and Enfuvirtide.[1][2] Importantly, LP-19 exhibits a high barrier to the development of resistance in vitro, a critical attribute for long-term therapeutic success. While direct comparative studies with the latest generation of drugs for MDR HIV-1 are needed to fully establish its place in therapy, the existing data strongly support the continued development of LP-19 as a promising new agent for the treatment of HIV-1 infection, particularly in cases of multi-drug resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for HIV-1 Inhibitor-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the investigational compound, HIV-1 inhibitor-19. Adherence to these procedures is critical to protect laboratory personnel and the environment from potential hazards associated with this antiviral agent.

Immediate Safety and Handling Precautions

Given that this compound is an investigational drug, it should be handled as a hazardous drug (HD) unless sufficient information becomes available to exclude it from this category.[1][2][3] All personnel handling this compound must be trained in the risks and proper handling procedures.[4][5]

Personal Protective Equipment (PPE): When handling this compound, full personal protective equipment is recommended.[6] This includes:

  • Two pairs of chemotherapy-tested gloves

  • A disposable gown

  • Protective eyewear (goggles or face shield)

  • A respirator mask (P2/N95)[6]

Work should be conducted in a designated area, preferably within a biological safety cabinet (BSC) or a containment ventilated enclosure to minimize aerosol exposure.[7]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must follow strict guidelines for cytotoxic and hazardous waste.[8][9]

1. Segregation of Waste:

  • Immediately segregate all waste contaminated with this compound from other laboratory waste.[8]

  • This includes unused or expired compounds, contaminated labware (e.g., vials, pipettes, plates), and used PPE.

2. Solid Waste Disposal:

  • Sharps: All needles, syringes, or other sharp instruments that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[5][10]

  • Non-Sharps Solid Waste: Place all other contaminated solid waste, such as gloves, gowns, and labware, into a leak-proof, sealable plastic bag. This bag should then be placed into a second, outer bag (double-bagged).[6] The outer bag must be clearly labeled with a cytotoxic warning symbol.[4][9] These bags should then be placed in a rigid, leak-proof container, typically yellow with a purple lid, specifically designated for cytotoxic waste.[5]

3. Liquid Waste Disposal:

  • Aqueous solutions containing this compound should not be disposed of down the drain.[8]

  • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. This container should be compatible with the solvent used for the inhibitor.

  • The container must be sealed and treated as hazardous chemical waste.

4. Final Disposal:

  • All containers of solid and liquid waste must be transported by trained personnel in robust, hard-walled, and securely closed containers labeled with appropriate warnings.[6]

  • A spill kit should accompany the waste during transport.[6]

  • The final disposal of cytotoxic and hazardous waste must be carried out by a licensed hazardous waste management company, typically through high-temperature incineration.[5]

Quantitative Data Summary

ParameterGuidelineCitation
Waste Bag Thickness Polypropylene bags should be a minimum of 2 mm thick; for contaminated material, 4 mm thick.[4]
Spill Contact Time For spills of materials potentially contaminated with HIV, allow 30 minutes of contact time with an appropriate disinfectant before cleanup.[7]
European Waste Catalogue (EWC) Codes Cytotoxic waste from human healthcare is coded as 18 01 08. Cytotoxic waste from animal healthcare is coded as 18 02 07.[5]

Experimental Protocols

While specific experimental protocols for "this compound" are not available, the handling and disposal procedures should be guided by established protocols for working with potent antiviral and potentially cytotoxic compounds. A key protocol to incorporate is the development of a laboratory-specific Standard Operating Procedure (SOP) for handling and disposing of this investigational drug. This SOP should be based on the guidelines provided by OSHA, NIOSH, and institutional biosafety committees.[2][10]

Disposal Workflow Diagram

HIV1_Inhibitor_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Final Disposal Start Handling of This compound Solid_Waste Solid Waste (PPE, Labware) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Sharps Sharps Waste (Needles, Syringes) Start->Sharps Double_Bag Double-bag in Cytotoxic Waste Bags Solid_Waste->Double_Bag Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Place in Purple-Lidded Sharps Container Sharps->Sharps_Container Cytotoxic_Bin Place in Rigid Cytotoxic Waste Bin Double_Bag->Cytotoxic_Bin Transport Secure Transport by Trained Personnel Liquid_Container->Transport Sharps_Container->Cytotoxic_Bin Cytotoxic_Bin->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Workflow for the proper disposal of this compound and associated waste.

References

Essential Safety and Handling of Investigational HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The responsible handling of investigational compounds is paramount to ensuring the safety of laboratory personnel and the integrity of research. While specific data for a compound designated "HIV-1 inhibitor-19" is not publicly available, this guide provides a comprehensive framework for the safe handling of potent, investigational HIV-1 inhibitors, drawing upon established best practices for hazardous drugs and work with HIV-related materials.[1][2][3] Researchers must consult the specific Safety Data Sheet (SDS) for the compound to obtain detailed safety information.[4]

I. Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous investigational drugs is the consistent and correct use of Personal Protective Equipment (PPE). For an investigational HIV-1 inhibitor, a BSL-2 or BSL-3 laboratory environment is recommended, depending on the specific procedures being performed.[5][6]

Table 1: Recommended PPE for Handling Investigational HIV-1 Inhibitors

PPE ComponentSpecificationRationale
Gloves Disposable, powder-free nitrile or latex gloves. Double-gloving is recommended.Protects against skin contact with the inhibitor and biological materials.[7][8][9]
Lab Coat Disposable or dedicated reusable, solid-front, with tight-fitting cuffs.Prevents contamination of personal clothing.[7]
Eye Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a risk of splashes.Protects eyes from splashes and aerosols.[7][8][9]
Respiratory Protection A fit-tested N95 respirator or higher may be necessary when handling powders or creating aerosols.Prevents inhalation of the compound.[10]
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside the laboratory.[7]

II. Operational Plan: From Receipt to Disposal

A clear and well-documented operational plan is essential for minimizing risk and ensuring compliance with safety regulations.[11][12]

A. Receipt and Storage

  • Inspect Shipment: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify Documentation: Ensure the received compound matches the shipping documentation and that a specific SDS is included.

  • Secure Storage: Store the compound in a designated, labeled, and secure area with restricted access.[12] Storage conditions (e.g., temperature, humidity) should be maintained as specified by the supplier.

B. Handling and Preparation

  • Designated Area: All handling of the investigational inhibitor should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[6]

  • Aseptic Technique: When working with cell cultures or other biological materials, strict aseptic technique must be followed to prevent contamination.

  • Avoid Aerosolization: Take care to avoid creating dust or aerosols when handling powdered forms of the inhibitor.

C. Decontamination and Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Table 2: Decontamination and Disposal Procedures

ItemDecontamination ProcedureDisposal Method
Work Surfaces Clean with a 1:10 dilution of household bleach, followed by 70% ethanol.[9][13]N/A
Contaminated Glassware Soak in a 1:10 bleach solution for at least 30 minutes before washing.Dispose of in a designated sharps container.
Liquid Waste Treat with a 1:10 dilution of bleach for at least 30 minutes. Be aware that some chemicals, like Guanidinium Thiocyanate (GTC), can react with bleach to produce toxic gas.[14][15]Dispose of in accordance with institutional and local regulations for chemical and biohazardous waste.
Solid Waste (Gloves, Coats, etc.) Place in a designated, labeled biohazard bag.Autoclave and/or incinerate as per institutional guidelines.

III. Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for screening an HIV-1 inhibitor, with critical safety checkpoints highlighted.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal start Don PPE safety_check1 Verify SDS and Handling Instructions start->safety_check1 Checkpoint prep_area Prepare Designated Work Area safety_check2 Confirm Proper Ventilation prep_area->safety_check2 Checkpoint prep_inhibitor Prepare Inhibitor Stock Solution prep_cells Prepare Target Cells and Virus prep_inhibitor->prep_cells treatment Treat Cells with Inhibitor prep_cells->treatment infection Infect Cells with HIV-1 treatment->infection incubation Incubate infection->incubation analysis Analyze Viral Replication incubation->analysis safety_check3 Check for Spills and Contamination analysis->safety_check3 Checkpoint decontaminate Decontaminate Work Area and Equipment dispose_waste Dispose of Liquid and Solid Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end Hand Washing remove_ppe->end safety_check1->prep_area safety_check2->prep_inhibitor safety_check3->decontaminate

Fig 1. A generalized workflow for HIV-1 inhibitor screening with integrated safety checkpoints.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency Response Plan

IncidentImmediate ActionFollow-up
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes.[5]Report the incident to the laboratory supervisor and seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.Report the incident to the laboratory supervisor and seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.Report the incident to the laboratory supervisor and seek immediate medical attention.
Spill Evacuate the immediate area. Alert others. If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact the institutional safety office. For small spills, cover with absorbent material, apply a 1:10 bleach solution, and clean from the outside in.Document the spill and the cleanup procedure.

V. Logical Relationship of Safety Protocols

The following diagram illustrates the hierarchical and interconnected nature of the safety protocols for handling an investigational HIV-1 inhibitor.

safety_hierarchy core Researcher Safety and Research Integrity ppe Personal Protective Equipment (PPE) core->ppe eng_controls Engineering Controls (Fume Hood, BSC) core->eng_controls admin_controls Administrative Controls (SOPs, Training) core->admin_controls handling Safe Handling and Preparation ppe->handling eng_controls->handling admin_controls->handling storage Secure Storage admin_controls->storage disposal Decontamination and Disposal admin_controls->disposal emergency Emergency Procedures admin_controls->emergency handling->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.